Vitamin D2-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(E,2R,5R)-7,7,7-trideuterio-5-methyl-6-(trideuteriomethyl)hept-3-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h9-10,12-13,19-20,22,25-27,29H,4,7-8,11,14-18H2,1-3,5-6H3/b10-9+,23-12+,24-13-/t20-,22+,25-,26+,27-,28+/m0/s1/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MECHNRXZTMCUDQ-MPZUWEMMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([C@@H](C)/C=C/[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of Deuterated Vitamin D2 in Scientific Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the purpose and applications of deuterated Vitamin D2 (ergocalciferol) in the research landscape. By replacing hydrogen atoms with their heavier, stable isotope deuterium, scientists can leverage the unique physicochemical properties of these molecules to achieve greater accuracy in analytical measurements and gain deeper insights into the metabolic fate of this essential vitamin. This document outlines the core principles of its use, details relevant experimental protocols, and presents key quantitative data, serving as a comprehensive resource for professionals in drug development and metabolic research.
Core Concepts: The Utility of Deuteration in Vitamin D2 Research
The substitution of hydrogen with deuterium in the Vitamin D2 molecule imparts a subtle but significant change in its mass without altering its chemical reactivity. This principle is the foundation of its primary applications in research.
1.1. Isotope Dilution Mass Spectrometry: The Gold Standard for Quantification
The most prominent application of deuterated Vitamin D2 is as an internal standard in isotope dilution mass spectrometry (ID-MS) for the precise quantification of endogenous Vitamin D2 and its metabolites.[1] This technique is considered the gold standard for its accuracy and precision.[2]
The rationale behind using a deuterated internal standard is straightforward:
-
Chemical and Physical Similarity: Deuterated Vitamin D2 is chemically identical to its non-deuterated counterpart, ensuring it behaves similarly during sample preparation, including extraction, derivatization, and chromatographic separation.[1]
-
Mass Differentiation: The increased mass of the deuterated molecule allows it to be distinguished from the endogenous analyte by the mass spectrometer.[1]
-
Correction for Variability: By adding a known amount of the deuterated standard to a sample at the beginning of the analytical process, any losses or variations that occur during sample handling and analysis will affect both the analyte and the standard equally.[1] This allows for a highly accurate calculation of the analyte's concentration based on the ratio of the signals from the deuterated and non-deuterated forms.
1.2. Metabolic Tracer Studies: Unraveling Pharmacokinetics and Metabolism
Deuterated Vitamin D2 can also be used as a tracer to study its absorption, distribution, metabolism, and excretion (ADME) in vivo. By administering a known dose of deuterated Vitamin D2, researchers can track its conversion to various metabolites over time, providing valuable pharmacokinetic data. This is particularly useful for comparing the metabolic pathways and efficiencies of Vitamin D2 and Vitamin D3.
The "Kinetic Isotope Effect" (KIE) is a key principle in this context. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can sometimes lead to a slower rate of enzymatic cleavage. While this effect is a cornerstone of using deuteration to alter a drug's metabolic profile, in the context of a tracer, the primary advantage is the ability to differentiate the administered dose from the endogenous pool.
Experimental Protocols
The following sections detail common experimental methodologies for the use of deuterated Vitamin D2 in research, primarily focusing on its application as an internal standard in LC-MS/MS analysis.
2.1. Sample Preparation from Serum/Plasma
Accurate measurement of Vitamin D2 and its metabolites requires their extraction from the biological matrix and removal of interfering substances.
2.1.1. Protein Precipitation and Liquid-Liquid Extraction (LLE)
This is a widely used method for sample cleanup.
-
Protocol:
-
To 100 µL of serum or plasma, add a known amount of deuterated Vitamin D2 internal standard solution (e.g., d3-25-hydroxyvitamin D2).
-
Add a protein precipitating agent, such as acetonitrile or a methanol-propanol mixture, and vortex thoroughly.
-
Perform liquid-liquid extraction by adding an immiscible organic solvent like hexane or heptane.
-
Vortex the mixture to ensure thorough mixing of the phases.
-
Centrifuge the sample to separate the aqueous and organic layers.
-
Carefully transfer the organic layer (containing the Vitamin D metabolites) to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
-
2.1.2. Supported Liquid Extraction (SLE)
SLE offers a more streamlined and automated alternative to traditional LLE.
-
Protocol:
-
Pre-treat the serum or plasma sample (e.g., 150 µL) by diluting it with a solution such as water:isopropanol (50:50, v/v) to disrupt protein binding.
-
Load the pre-treated sample onto the SLE plate or cartridge and allow it to absorb for a few minutes.
-
Apply an elution solvent, such as heptane, to the SLE material.
-
Collect the eluate, which contains the purified Vitamin D metabolites.
-
Evaporate the solvent and reconstitute the sample for analysis.
-
2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS provides the high sensitivity and selectivity required for the accurate quantification of Vitamin D metabolites.
-
Chromatographic Separation:
-
Column: Reversed-phase columns, such as C8 or C18, are commonly used.
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., water with a small amount of formic acid or ammonium formate) and an organic component (e.g., methanol or acetonitrile).
-
Gradient Elution: A gradient elution is often employed to achieve optimal separation of the various Vitamin D metabolites.
-
-
Mass Spectrometric Detection:
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are the most common ionization techniques used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.
-
Workflow for LC-MS/MS Quantification of Vitamin D2 Metabolites
Caption: Workflow for the quantification of Vitamin D2 metabolites using LC-MS/MS.
Quantitative Data from Research Studies
The use of deuterated Vitamin D2 as an internal standard has enabled the generation of precise quantitative data on Vitamin D levels in various populations and in response to supplementation.
Table 1: LC-MS/MS Parameters for Quantification of 25-Hydroxyvitamin D2 and its Deuterated Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
| 25-Hydroxyvitamin D2 | 413.3 | 395.3 | 10 | |
| d3-25-Hydroxyvitamin D2 | 416.3 | 398.3 | 10 | |
| 25-Hydroxyvitamin D3 | 401.4 | 383.4 | 10 | |
| d3-25-Hydroxyvitamin D3 | 404.4 | 386.4 | 10 |
Note: Specific m/z values and collision energies can vary depending on the instrument and analytical conditions.
A study comparing the metabolism of deuterated Vitamin D2 and D3 in mice provided the following key findings:
Table 2: Comparative Effects of Deuterated Vitamin D2 and D3 Supplementation in Mice
| Parameter | Deuterated Vitamin D2 Group | Deuterated Vitamin D3 Group | P-value | Reference |
| Serum Vitamin D Concentration | Lower | Higher | < 0.001 | |
| Serum Total 25(OH)D Concentration | 1.9-times higher | - | < 0.001 | |
| Serum 1,25(OH)2D Concentration | 1.8-times lower | - | < 0.001 |
These results highlight the different metabolic fates of the two vitamers, with Vitamin D2 leading to higher circulating levels of the storage form, 25(OH)D, but lower levels of the active hormone, 1,25(OH)2D, in mice.
Vitamin D2 Signaling and Metabolic Pathways
Vitamin D2, like Vitamin D3, is biologically inert and must undergo two hydroxylation steps to become active.
4.1. Classical Metabolic Pathway
The primary pathway for Vitamin D2 activation is as follows:
-
25-Hydroxylation: In the liver, Vitamin D2 is hydroxylated by the enzyme CYP2R1 (and to a lesser extent, CYP27A1) to form 25-hydroxyvitamin D2 [25(OH)D2], the main circulating and storage form of the vitamin.
-
1α-Hydroxylation: In the kidneys, 25(OH)D2 is further hydroxylated by the enzyme CYP27B1 to produce the biologically active hormone, 1,25-dihydroxyvitamin D2 [1,25(OH)2D2].
-
Catabolism: The breakdown of both 25(OH)D2 and 1,25(OH)2D2 is primarily initiated by the enzyme CYP24A1.
Classical Vitamin D2 Metabolic Pathway
Caption: The classical metabolic pathway of Vitamin D2 activation.
4.2. Alternative Metabolic Pathway
Recent research has identified an alternative pathway for Vitamin D2 metabolism mediated by the enzyme CYP11A1, which is found in tissues such as the adrenal glands, gonads, and skin. This pathway leads to the formation of novel hydroxy-metabolites, such as 20-hydroxyvitamin D2 and 17,20-dihydroxyvitamin D2, which may have their own biological activities.
Alternative Vitamin D2 Metabolic Pathway
Caption: An alternative metabolic pathway for Vitamin D2 mediated by CYP11A1.
Synthesis of Deuterated Vitamin D2
The synthesis of deuterated Vitamin D2 is a critical prerequisite for its use in research. One common approach involves the photochemical conversion of ergosterol, a precursor found in fungi and yeast, to Vitamin D2 using ultraviolet (UV) irradiation. Deuterium atoms can be introduced at various positions in the molecule through chemical synthesis, often in the A-ring or the side chain. For example, deuterium-labeled A-ring synthons can be synthesized and then coupled with the CD-ring portion of the molecule to produce the final deuterated Vitamin D2 analog.
Conclusion
Deuterated Vitamin D2 is an indispensable tool in modern biomedical research. Its primary role as an internal standard in isotope dilution mass spectrometry has significantly advanced the accuracy and reliability of quantifying Vitamin D status. Furthermore, its application in metabolic tracer studies continues to provide valuable insights into the complex pharmacokinetics and metabolism of this essential nutrient. This technical guide provides a foundational understanding of the principles, protocols, and data associated with the use of deuterated Vitamin D2, empowering researchers and drug development professionals to leverage this powerful tool in their scientific endeavors.
References
Chemical and physical properties of ergocalciferol-d6
An In-Depth Technical Guide to the Chemical and Physical Properties of Ergocalciferol-d6
This technical guide provides a comprehensive overview of the chemical and physical properties, analytical methodologies, and biological significance of ergocalciferol-d6. Designed for researchers, scientists, and drug development professionals, this document details the core characteristics of this deuterated form of Vitamin D2, its application as an internal standard, and the metabolic pathways it follows.
Core Chemical and Physical Properties
Ergocalciferol-d6, a deuterated form of Vitamin D2, is primarily utilized in research and analytical settings, particularly as an internal standard for mass spectrometry-based quantification of ergocalciferol.[1][2] The deuterium labeling offers a distinct mass shift without significantly altering its chemical behavior, making it an ideal tracer for metabolic and pharmacokinetic studies.[1][2]
General and Physical Properties
The fundamental properties of ergocalciferol-d6 are summarized in the table below. While some physical properties like melting point are not explicitly documented for the deuterated variant, they are expected to be very similar to the non-deuterated compound, ergocalciferol.
| Property | Value | Reference(s) |
| IUPAC Name | (3β,5Z,7E,22E)-9,10-Secoergosta-5,7,10(19),22-tetraen-3-ol-d6 | [2] |
| Synonyms | Vitamin D2-d6, Calciferol-d6, Ercalciol-d6 | |
| CAS Number | 1311259-89-8 | |
| Chemical Formula | C₂₈H₃₈D₆O | |
| Molecular Weight | 402.69 g/mol | |
| Appearance | White to off-white solid/powder | |
| Melting Point | 114-118 °C (for non-deuterated ergocalciferol) | |
| Boiling Point | ~496 °C at 760 mmHg (estimate for deuterated form) | |
| Purity | Typically >95% (HPLC) | |
| Isotopic Enrichment | Typically >95% |
Solubility and Storage
The solubility profile of ergocalciferol-d6 mirrors that of its non-deuterated counterpart, reflecting its lipophilic nature. Proper storage is critical to prevent degradation.
| Property | Details | Reference(s) |
| Water Solubility | Practically insoluble | |
| Organic Solvent Solubility | Soluble in ethanol, chloroform, diethyl ether, and acetone. | |
| Storage Conditions | Store at -20°C, protected from light and air. It is sensitive to heat, light, and oxygen. | |
| Stability | Unstable in light and air, and in acidic media. Stable in alkaline media. Preserve in hermetically sealed containers under nitrogen. |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural confirmation and quantification of ergocalciferol-d6. While complete spectral libraries for the deuterated form are not widely published, data from its non-deuterated analog, ergocalciferol (Vitamin D2), are well-characterized and serve as a reliable reference. The deuterium labeling is typically at the C26 and C27 positions on the side chain, which results in minimal changes to the core structure's spectral properties but is definitive in mass spectrometry.
Mass Spectrometry (MS)
Mass spectrometry is the primary technique where ergocalciferol-d6 is employed. In LC-MS/MS analysis, after derivatization with a dienophile like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), both ergocalciferol and ergocalciferol-d6 produce a major fragment ion at m/z 298.2. This shared fragment allows for consistent monitoring in multiple reaction monitoring (MRM) modes, while the mass difference in the precursor ions allows for their distinct quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra for ergocalciferol are well-documented. For ergocalciferol-d6, the core signals would remain largely unchanged. The primary difference would be the absence of proton signals corresponding to the deuterated positions (C26 and C27 methyl groups) and the appearance of corresponding signals in a ²H NMR spectrum. In the ¹³C NMR, the signals for the deuterated carbons would show coupling to deuterium (a triplet for -CD₃).
Note: The following data is for non-deuterated ergocalciferol (Vitamin D2).
| Nucleus | Key Chemical Shifts (δ ppm in CDCl₃) | Reference(s) |
| ¹H NMR | Vinyl Protons: ~6.23 (H-6), ~6.03 (H-7), ~5.18 (H-22, H-23). Exocyclic Methylene Protons: ~5.04 and ~4.82 (H-19). Methyl Protons: ~1.02 (H-21), ~0.91 (H-28), ~0.84 & ~0.82 (H-26, H-27), ~0.55 (H-18). | |
| ¹³C NMR | Olefinic Carbons: ~140-145 (C-5, C-8), ~132-135 (C-22, C-23), ~112-122 (C-6, C-7, C-19). Hydroxylated Carbon: ~69-71 (C-3). Methyl Carbons: ~12 (C-18), ~21 (C-21), ~19-20 (C-26, C-27), ~17 (C-28). |
Infrared (IR) Spectroscopy
The IR spectrum of ergocalciferol is characterized by absorptions corresponding to its hydroxyl and olefinic functional groups. The spectrum for the d6 variant would be nearly identical, with potential subtle shifts in the C-D stretching region (around 2100-2200 cm⁻¹) which are typically weak and may be obscured.
Note: The following data is for non-deuterated ergocalciferol (Vitamin D2).
| Functional Group | Wavenumber (cm⁻¹) |
| O-H Stretch | ~3400 (broad) |
| C-H Stretch | ~2850-3000 |
| C=C Stretch | ~1600-1650 |
| C-O Stretch | ~1050 |
Biological Pathway: Metabolic Activation
Ergocalciferol is a prohormone and is biologically inactive by itself. It requires two hydroxylation steps to become the active hormone, 1,25-dihydroxyergocalciferol (ercalcitriol). This activation pathway occurs primarily in the liver and kidneys.
// Nodes Ergocalciferol [label="Ergocalciferol (this compound)\n(Dietary Intake)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Liver [label="Liver", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Ercalcidiol [label="25-Hydroxyergocalciferol-d6\n(Ercalcidiol)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Kidney [label="Kidney\n(and other tissues)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Ercalcitriol [label="1,25-Dihydroxyergocalciferol-d6\n(Ercalcitriol - Active Hormone)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; VDR [label="Vitamin D Receptor (VDR)\nin Target Tissues", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Response [label="Gene Transcription &\nBiological Response\n(Calcium Homeostasis, etc.)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; Inactive [label="Inactive Metabolites", fillcolor="#CCCCCC", fontcolor="#202124"];
// Edges Ergocalciferol -> Liver [label="Circulation (DBP-bound)"]; Liver -> Ercalcidiol [label="25-Hydroxylation\n(CYP2R1)"]; Ercalcidiol -> Kidney [label="Circulation (DBP-bound)"]; Kidney -> Ercalcitriol [label="1α-Hydroxylation\n(CYP27B1)"]; Ercalcitriol -> VDR; VDR -> Response; Ercalcidiol -> Inactive [label="24-Hydroxylation\n(CYP24A1)"]; Ercalcitriol -> Inactive [label="24-Hydroxylation\n(CYP24A1)"]; } Caption: Metabolic activation pathway of Ergocalciferol-d6.
The process begins with ergocalciferol being transported to the liver, where the enzyme CYP2R1 hydroxylates it to 25-hydroxyergocalciferol (ercalcidiol). This form is then transported to the kidneys, where it undergoes a second hydroxylation by the enzyme CYP27B1 to become the biologically active 1,25-dihydroxyergocalciferol (ercalcitriol). This active hormone then binds to the Vitamin D Receptor (VDR) in various target cells to modulate gene expression, primarily related to calcium and phosphate homeostasis. Both ercalcidiol and ercalcitriol can be catabolized into inactive forms by the enzyme CYP24A1.
Experimental Protocols
Ergocalciferol-d6 is almost exclusively used as an internal standard for the quantification of ergocalciferol in biological matrices. Below are representative protocols for sample preparation and analysis using LC-MS/MS.
Protocol: Quantification of Ergocalciferol in Human Plasma by LC-MS/MS
This protocol outlines a method for the sensitive determination of ergocalciferol using ergocalciferol-d6 as an internal standard, involving liquid-liquid extraction and derivatization to enhance ionization efficiency.
1. Sample Preparation and Extraction: a. To 100 µL of human plasma in a clean tube, add 50 µL of the internal standard working solution (e.g., 20.0 ng/mL Ergocalciferol-d6). b. Add 100 µL of 2.0% (v/v) aqueous ammonia solution and vortex for 20 seconds. c. Add 2.5 mL of n-hexane for extraction. Mix on a rotary mixer for 10 minutes. d. Centrifuge at approximately 2150 x g for 5 minutes at 10 °C to separate the layers. e. Carefully transfer the upper organic (n-hexane) layer to a new tube. f. Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.
2. Derivatization: a. Reconstitute the dried residue in 50 µL of acetonitrile. b. Add 20 µL of 100 µg/mL 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) solution in acetonitrile. PTAD is a strong dienophile that reacts with the cis-diene system of ergocalciferol in a Diels-Alder reaction. c. Vortex and incubate at room temperature for 20 minutes to allow the derivatization reaction to complete. d. Add 150 µL of the mobile phase (e.g., acetonitrile/water mixture) to the sample, vortex, and transfer to an autosampler vial for analysis.
3. LC-MS/MS Conditions:
-
LC Column: A reverse-phase C18 column, such as an XSelect CSH C18 (100 mm × 4.6 mm, 2.5 µm).
-
Mobile Phase: Gradient elution using (A) 0.1% formic acid in water and (B) acetonitrile.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
MRM Transitions (example for PTAD derivative):
-
Ergocalciferol: Monitor precursor ion → 298.2 amu
-
Ergocalciferol-d6: Monitor precursor ion → 298.2 amu
-
// Nodes start [label="Plasma Sample (100 µL)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_is [label="Spike with\nErgocalciferol-d6 (IS)", fillcolor="#FBBC05", fontcolor="#202124"]; extract [label="Liquid-Liquid Extraction\n(n-Hexane)", fillcolor="#FBBC05", fontcolor="#202124"]; evap [label="Evaporate to Dryness", fillcolor="#FBBC05", fontcolor="#202124"]; derivatize [label="Derivatization with PTAD", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reconstitute [label="Reconstitute in\nMobile Phase", fillcolor="#34A853", fontcolor="#FFFFFF"]; inject [label="Inject into LC-MS/MS", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; quantify [label="Data Acquisition (MRM) &\nQuantification", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges start -> add_is; add_is -> extract; extract -> evap; evap -> derivatize; derivatize -> reconstitute; reconstitute -> inject; inject -> quantify; } Caption: General workflow for sample preparation and analysis.
Conclusion
Ergocalciferol-d6 is an indispensable tool for the accurate quantification of Vitamin D2 in clinical and research settings. Its chemical and physical properties are nearly identical to its non-deuterated analog, allowing it to serve as a robust internal standard that reliably mimics the behavior of the analyte during sample extraction, derivatization, and chromatographic separation. A thorough understanding of its properties, analytical methodologies, and metabolic fate is crucial for professionals engaged in nutritional research, clinical diagnostics, and drug development involving vitamin D.
References
Metabolic Fate and Biological Activity of Vitamin D2-d6: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D2, or ergocalciferol, is a crucial secosteroid in human health, primarily involved in calcium and phosphate homeostasis. Its deuterated analogue, Vitamin D2-d6 (Ergocalciferol-d6), serves as an invaluable tool in metabolic, pharmacokinetic, and analytical research. The incorporation of six deuterium atoms provides a stable isotopic label, allowing for its precise differentiation from endogenous, non-labeled Vitamin D2 in biological matrices. This technical guide provides a comprehensive overview of the metabolic fate and biological activity of this compound, drawing upon the established pathways of its non-deuterated counterpart and highlighting its application in scientific research.
Metabolic Fate of Vitamin D2
The metabolism of Vitamin D2, and by extension this compound, is a multi-step process primarily occurring in the liver and kidneys, involving a series of hydroxylation reactions mediated by cytochrome P450 enzymes.
Activation Pathway
-
25-Hydroxylation: Upon entering circulation, Vitamin D2 is transported to the liver where it undergoes hydroxylation at the 25-position by the enzyme 25-hydroxylase (primarily CYP2R1) to form 25-hydroxyvitamin D2 (25(OH)D2 or ercalcidiol). This is the major circulating form of Vitamin D2 and is often used as a biomarker for Vitamin D status.
-
1α-Hydroxylation: 25(OH)D2 is then transported to the kidneys, where it is further hydroxylated at the 1α-position by the enzyme 1α-hydroxylase (CYP27B1). This reaction produces the biologically active form, 1,25-dihydroxyvitamin D2 (1,25(OH)2D2 or ercalcitriol).
Isotopic Stability of Vitamin D2-d6 in Biological Matrices: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic stability of Vitamin D2-d6, a commonly used internal standard in bioanalytical methods. Understanding the stability of deuterated standards is critical for ensuring the accuracy and reliability of quantitative analyses in various biological matrices. This document details experimental protocols, presents quantitative stability data, and illustrates relevant metabolic pathways and experimental workflows.
Introduction to Isotopic Stability
Deuterium-labeled compounds, such as this compound, are widely employed as internal standards in mass spectrometry-based bioanalysis.[1] Their utility relies on the assumption that the deuterium labels are stable and do not exchange with protons from the surrounding environment or during sample preparation and analysis. Isotopic instability can lead to a shift in the mass-to-charge ratio (m/z) of the internal standard, compromising the accuracy of quantification. Therefore, a thorough evaluation of the isotopic stability of this compound in the intended biological matrix is a crucial aspect of bioanalytical method development and validation.
Factors Affecting the Stability of this compound
The stability of this compound in biological matrices can be influenced by several factors, including:
-
Temperature: Elevated temperatures can accelerate degradation reactions.[2][3]
-
pH: Extreme pH values can promote the degradation of Vitamin D2.[3]
-
Light Exposure: Vitamin D compounds are known to be sensitive to light, particularly UV radiation, which can lead to isomerization and degradation.[4]
-
Enzymatic Degradation: Metabolic enzymes present in biological matrices can potentially metabolize this compound.
-
Matrix Components: The complex nature of biological matrices can sometimes influence the stability of analytes and internal standards.
Quantitative Stability Data
The stability of Vitamin D and its metabolites, including deuterated analogs, has been investigated under various conditions. While specific long-term isotopic stability data for this compound is not extensively published in peer-reviewed literature, the widespread and successful use of deuterated Vitamin D analogs as internal standards in validated bioanalytical methods attests to their general stability under typical experimental conditions. General stability data for Vitamin D in biological matrices provides a valuable reference.
Table 1: Stability of 25-hydroxyvitamin D [25(OH)D] in Serum and Plasma
| Storage Condition | Duration | Matrix | Stability | Reference |
| Room Temperature | 4 hours | Serum/Plasma | Stable | |
| 2–8 °C | 24 hours | Serum/Plasma | Stable | |
| -20 °C | 7 days | Serum/Plasma | Stable | |
| -20 °C | 3 months | Serum | ~10% decrease | |
| -80 °C | 3 months | Serum/Plasma | Stable |
Table 2: Influence of pH on Vitamin D2 Stability
| pH | Incubation Time | Temperature | Retention (%) | Reference |
| 1 | 1 hour | Room Temperature | ~84% | |
| 4 | 1 hour | Room Temperature | ~99% | |
| 5 | 1 hour | Room Temperature | ~99% | |
| 7 | 1 hour | Room Temperature | ~97% | |
| 10 | 1 hour | Room Temperature | ~97% |
Experimental Protocols
This section outlines a detailed methodology for assessing the isotopic stability of this compound in a biological matrix such as human plasma.
Protocol: Assessment of Isotopic Stability of this compound
Objective: To evaluate the potential for isotopic exchange of deuterium atoms on this compound when incubated in a biological matrix under various stress conditions.
Materials:
-
This compound certified reference material
-
Control biological matrix (e.g., drug-free human plasma)
-
Phosphate buffer (pH 4.0, 7.4, and 9.0)
-
Acetonitrile (ACN)
-
n-Hexane
-
Water, LC-MS grade
-
Class A volumetric flasks
-
Calibrated pipettes
-
Incubator
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Stock and Spiking Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol).
-
Prepare a spiking solution by diluting the stock solution to a known concentration.
-
-
Sample Preparation and Incubation:
-
Spike a known concentration of the this compound spiking solution into aliquots of the control biological matrix.
-
Prepare separate sets of samples for each stress condition to be evaluated:
-
Temperature Stress: Incubate samples at elevated temperatures (e.g., 37°C, 50°C) for varying durations (e.g., 0, 4, 8, 24 hours).
-
pH Stress: Adjust the pH of the spiked matrix samples to acidic (e.g., pH 4.0) and basic (e.g., pH 9.0) conditions using appropriate buffers. Incubate at a controlled temperature for a set duration.
-
Freeze-Thaw Stability: Subject samples to multiple freeze-thaw cycles (e.g., three cycles of freezing at -80°C and thawing at room temperature).
-
-
Include a control set of samples (T=0) that are immediately processed without incubation.
-
-
Sample Extraction (Liquid-Liquid Extraction):
-
To each plasma sample, add an appropriate volume of a precipitating agent (e.g., acetonitrile) to precipitate proteins.
-
Vortex mix and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Perform liquid-liquid extraction by adding an immiscible organic solvent (e.g., n-hexane).
-
Vortex mix and centrifuge to separate the layers.
-
Transfer the organic layer containing this compound to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the processed samples using a validated LC-MS/MS method.
-
Monitor the mass transitions for both this compound and its potential non-deuterated counterpart (Vitamin D2).
-
Carefully examine the chromatograms for any evidence of a peak at the m/z of unlabeled Vitamin D2 that might indicate back-exchange.
-
Quantify the peak area of this compound in the stressed samples and compare it to the T=0 samples to assess degradation.
-
Data Analysis:
-
Calculate the percentage recovery of this compound in the stressed samples relative to the T=0 samples.
-
Assess for the presence of any interfering peaks at the retention time and m/z of unlabeled Vitamin D2. A significant increase in the response for unlabeled Vitamin D2 in the stressed samples compared to the control could indicate isotopic exchange.
Visualizations
Vitamin D2 Metabolic Pathway
The following diagram illustrates the primary metabolic pathway of Vitamin D2. Understanding this pathway is crucial as enzymatic processes could potentially contribute to the degradation of this compound.
Caption: Metabolic pathway of Vitamin D2.
Experimental Workflow for Isotopic Stability Assessment
This diagram outlines the key steps in the experimental protocol for assessing the isotopic stability of this compound.
Caption: Workflow for isotopic stability testing.
Conclusion
While extensive peer-reviewed data specifically detailing the isotopic stability of this compound in biological matrices is limited, its widespread and successful application as an internal standard in numerous validated bioanalytical methods provides strong evidence of its stability under standard analytical conditions. The general stability of Vitamin D compounds in biological samples has been well-documented, showing good stability under typical short-term storage and handling conditions. For rigorous bioanalytical method development, it is imperative to perform and document stability assessments of the deuterated internal standard in the specific biological matrix and under the conditions relevant to the intended analytical procedure. The experimental protocol provided in this guide serves as a robust framework for such evaluations, ensuring the integrity and accuracy of quantitative data in research and clinical applications.
References
An In-depth Technical Guide to the Core Differences Between Vitamin D2 and Vitamin D2-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental differences between Vitamin D2 (Ergocalciferol) and its deuterated isotopologue, Vitamin D2-d6. The focus is on the chemical, physical, and analytical distinctions that are critical for research and development applications, particularly in the context of bioanalytical assays and metabolic studies.
Introduction: The Role of Isotopic Labeling
Vitamin D2 is a fat-soluble secosteroid essential for calcium homeostasis and bone metabolism.[1][2] In analytical and metabolic research, stable isotope-labeled internal standards are indispensable for achieving accurate and precise quantification of endogenous analytes in complex biological matrices. This compound is the deuterium-labeled form of Vitamin D2, designed to serve this critical role.[3] Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, is used to increase the mass of the molecule without significantly altering its chemical properties and biological activity.[3][4] This mass shift is the key to its utility in mass spectrometry-based quantification.
Chemical and Structural Differences
The primary difference between Vitamin D2 and this compound lies in their isotopic composition. Vitamin D2 has the chemical formula C₂₈H₄₄O. In the commonly available this compound, six hydrogen atoms are replaced by deuterium atoms. These substitutions are typically on the terminal methyl groups of the side chain, specifically at the C26 and C27 positions, resulting in the designation (26,26,26,27,27,27-d6).
While other deuterated forms exist, such as Vitamin D2-d3 with deuterium at the C-6 and C-19 positions, the d6 variant is frequently employed as an internal standard for the analysis of Vitamin D2 and its metabolites.
The structural integrity and biological activity of the molecule are maintained as the carbon skeleton and functional groups remain unchanged.
Physicochemical Properties: A Comparative Overview
The introduction of deuterium atoms results in a predictable increase in the molecular weight of this compound compared to its non-deuterated counterpart. Other physicochemical properties are largely comparable, which is a crucial prerequisite for its use as an internal standard, ensuring similar behavior during extraction and chromatographic separation.
| Property | Vitamin D2 (Ergocalciferol) | This compound (Ergocalciferol-d6) |
| Molecular Formula | C₂₈H₄₄O | C₂₈H₃₈D₆O |
| Molecular Weight | 396.65 g/mol | 402.69 g/mol |
| Appearance | White, odorless crystals | A solid |
| Solubility | Soluble in organic solvents like chloroform and methanol | Slightly soluble in chloroform and methanol |
| Isotopic Purity | Not Applicable | Typically >95% |
Pharmacokinetics and Metabolism: Key Considerations
While comprehensive pharmacokinetic studies directly comparing Vitamin D2 and this compound are not extensively published, it is widely accepted that the low level of deuteration in this compound does not significantly impact its absorption, distribution, metabolism, and excretion (ADME) profile in a way that would compromise its primary application.
The metabolic pathway of Vitamin D2 is well-established. It undergoes two primary hydroxylation steps to become biologically active:
-
25-Hydroxylation: In the liver, Vitamin D2 is converted to 25-hydroxyvitamin D2 [25(OH)D2] by cytochrome P450 enzymes, primarily CYP2R1.
-
1α-Hydroxylation: In the kidneys and other tissues, 25(OH)D2 is further hydroxylated by the enzyme CYP27B1 to form the biologically active hormone, 1,25-dihydroxyvitamin D2 [1,25(OH)₂D₂].
Catabolism is primarily initiated by the enzyme CYP24A1. For its use as an internal standard in in vitro diagnostic assays, the key assumption is that this compound co-elutes chromatographically and experiences identical ionization and fragmentation patterns as endogenous Vitamin D2 during mass spectrometric analysis, with the only difference being the mass-to-charge ratio (m/z).
Vitamin D2 Metabolic Pathway
Caption: Metabolic activation of Vitamin D2 in the liver and kidneys.
Experimental Protocols
Synthesis of this compound
The synthesis of deuterated vitamin D analogs often involves the introduction of deuterium at a late stage to a precursor molecule. A common strategy for synthesizing Vitamin D2-(26,26,26,27,27,27-d6) involves the use of a deuterated Grignard reagent. The following is a generalized protocol based on established synthetic strategies for deuterated vitamin D metabolites.
Objective: To introduce six deuterium atoms into the side chain of a Vitamin D2 precursor.
Materials:
-
Vitamin D2 side chain precursor with a suitable leaving group (e.g., a tosylate) or a carbonyl group at C25.
-
Deuterated methylmagnesium bromide (CD₃MgBr).
-
Anhydrous solvents (e.g., tetrahydrofuran).
-
Reagents for subsequent conversion of the precursor to the final this compound structure (e.g., via UV irradiation of a prothis compound intermediate).
Methodology:
-
Precursor Preparation: A suitable Vitamin D2 precursor, often derived from ergosterol, is synthesized with a functional group on the side chain that can react with a Grignard reagent.
-
Grignard Reaction: The precursor is dissolved in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen). The solution is cooled, and deuterated methylmagnesium bromide (CD₃MgBr) is added dropwise. This reaction introduces two -CD₃ groups, resulting in the desired d6 labeling at the C26 and C27 positions.
-
Work-up and Purification: The reaction is quenched, and the product is extracted and purified using chromatographic techniques such as silica gel column chromatography.
-
Conversion to this compound: The resulting deuterated precursor (prothis compound) is then converted to this compound, typically through a process involving UV irradiation to open the B-ring, followed by thermal isomerization.
-
Final Purification and Characterization: The final this compound product is purified by high-performance liquid chromatography (HPLC) and its structure and isotopic enrichment are confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Quantification of Vitamin D2 in Human Serum using this compound as an Internal Standard by LC-MS/MS
This protocol outlines a typical workflow for the quantitative analysis of Vitamin D2 in serum, employing this compound as an internal standard to correct for matrix effects and variations in sample preparation and instrument response.
Objective: To accurately measure the concentration of Vitamin D2 in human serum samples.
Materials:
-
Human serum samples, calibrators, and quality control materials.
-
This compound internal standard (IS) working solution (e.g., in methanol).
-
Protein precipitation reagent (e.g., acetonitrile or methanol, ice-cold).
-
Liquid-liquid extraction or solid-phase extraction (SPE) materials.
-
LC-MS/MS system with an appropriate column (e.g., C18).
Methodology:
-
Sample Preparation:
-
To a 200 µL aliquot of serum sample, calibrator, or QC, add a known amount of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
Extraction:
-
Carefully transfer the supernatant to a clean tube.
-
The supernatant can be further purified using liquid-liquid extraction (e.g., with hexane) or solid-phase extraction (SPE) to remove interfering substances like phospholipids.
-
Evaporate the final extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Separate the analytes using a C18 reverse-phase column with a gradient elution (e.g., water and methanol with additives like formic acid or ammonium formate).
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI). Monitor the specific multiple reaction monitoring (MRM) transitions for both Vitamin D2 and this compound.
-
Example MRM Transitions:
-
Vitamin D2: e.g., m/z 397.3 → 379.3
-
This compound: e.g., m/z 403.3 → 385.3
-
-
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte (Vitamin D2) to the internal standard (this compound).
-
Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentration of Vitamin D2 in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
LC-MS/MS Quantification Workflow
Caption: Bioanalytical workflow for Vitamin D2 quantification.
Conclusion
The core difference between Vitamin D2 and this compound is the isotopic labeling of the latter, which increases its mass without altering its fundamental chemical structure or reactivity. This mass difference is the cornerstone of its application as a highly effective internal standard in mass spectrometry-based bioanalysis. For researchers in drug development and clinical diagnostics, this compound is an essential tool that enables the accurate and precise quantification of Vitamin D2 levels, thereby facilitating reliable pharmacokinetic studies, nutritional assessments, and clinical monitoring. Understanding the subtle yet critical distinctions outlined in this guide is paramount for the robust design and execution of such analytical methodologies.
References
Navigating the Landscape of Vitamin D Analysis: A Technical Guide to Commercially Available Vitamin D2-d6 Standards
For researchers, scientists, and drug development professionals, the accurate quantification of vitamin D and its metabolites is paramount. This in-depth technical guide provides a comprehensive overview of the commercial availability and purity of Vitamin D2-d6, a crucial internal standard for mass spectrometry-based analyses. Detailed experimental protocols and visual workflows are presented to facilitate its effective implementation in the laboratory.
Commercial Availability and Purity of this compound
The use of a stable isotope-labeled internal standard is critical for correcting for matrix effects and variations in sample processing and instrument response in quantitative mass spectrometry. This compound, with its deuterium-labeled side chain, serves as an ideal internal standard for the analysis of Vitamin D2. Several reputable suppliers offer this compound and its hydroxylated metabolites. The purity of these standards is a key consideration for ensuring the accuracy and reliability of analytical data. While specific purity values may vary by lot, the following table summarizes the typical purities and product offerings from major suppliers.
| Supplier | Product Name | Purity Specification | Isotopic Purity |
| Cayman Chemical | This compound | ≥98% | - |
| 25-hydroxy this compound | ≥99% deuterated forms (d1-d6) | - | |
| Sigma-Aldrich | Vitamin D2 (6,19,19-d3) | Chemical Purity: 98% | Atom % D: 97% |
| MedChemExpress | This compound | >98% | - |
| Sussex Research Laboratories Inc. | This compound | >95% (HPLC) | Isotopic Enrichment: >95% |
| VIVAN Life Sciences | This compound | Not specified | - |
| LGC Standards | This compound | Not specified | - |
Note: Purity specifications are subject to change and may vary between product lots. It is recommended to obtain the Certificate of Analysis (CoA) for the specific lot being used.
Experimental Protocols for Quantitative Analysis using this compound
The following protocols are generalized from established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Vitamin D2 in biological matrices, such as serum or plasma, using this compound as an internal standard.
Sample Preparation
The goal of sample preparation is to extract the analyte of interest from the complex biological matrix and remove interfering substances. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
a) Protein Precipitation:
-
To 100 µL of serum or plasma, add 200 µL of ice-cold acetonitrile or methanol containing the this compound internal standard at a known concentration.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for further processing or direct injection.
b) Liquid-Liquid Extraction (LLE):
-
To the supernatant from the protein precipitation step, add 500 µL of an immiscible organic solvent such as hexane or methyl tert-butyl ether (MTBE).
-
Vortex for 2 minutes to ensure thorough mixing and extraction of the lipophilic vitamin D metabolites into the organic layer.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 50:50 methanol:water) for LC-MS/MS analysis.
Derivatization (Optional but Recommended for Enhanced Sensitivity)
Derivatization of vitamin D metabolites with a Cookson-type reagent, such as 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), can significantly improve ionization efficiency and, consequently, the sensitivity of the LC-MS/MS analysis.
-
To the dried and reconstituted sample extract, add 50 µL of a freshly prepared solution of PTAD in acetonitrile (e.g., 0.1 mg/mL).
-
Incubate the mixture at room temperature for 30-60 minutes in the dark.
-
The reaction can be quenched by adding a small volume of a reducing agent or by direct injection onto the LC-MS/MS system.
LC-MS/MS Analysis
a) Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient starts with a higher percentage of mobile phase A and gradually increases the percentage of mobile phase B to elute the analytes. The exact gradient will depend on the specific column and analytes.
-
Flow Rate: 0.2-0.5 mL/min.
-
Column Temperature: 40-50°C.
b) Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode. APCI is often preferred for vitamin D analysis due to reduced matrix effects.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for Vitamin D2 and this compound are monitored.
Example MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Vitamin D2 | 397.3 | 379.3 |
| This compound | 403.3 | 385.3 |
| Vitamin D2-PTAD | 572.4 | 298.2 |
| This compound-PTAD | 578.4 | 298.2 |
Note: These are example transitions and should be optimized for the specific instrument being used.
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the key experimental workflows described above.
Conclusion
The commercial availability of high-purity this compound standards is essential for the accurate and reliable quantification of Vitamin D2 in various biological matrices. By employing robust sample preparation techniques and sensitive LC-MS/MS methods with an appropriate internal standard, researchers can achieve high-quality data crucial for advancing our understanding of vitamin D metabolism and its role in health and disease. The detailed protocols and workflows provided in this guide serve as a valuable resource for laboratories involved in vitamin D analysis.
The Kinetic Shield: A Technical Guide to the Historical Development of Deuterated Vitamin D Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of deuterium, the stable heavy isotope of hydrogen, into vitamin D analogs represents a significant advancement in the pursuit of more potent and metabolically stable therapeutics. This technical guide provides an in-depth exploration of the historical development of deuterated vitamin D analogs, tracing their evolution from analytical standards to promising drug candidates. We will delve into the core rationale behind deuteration—the kinetic isotope effect—and its application in enhancing the therapeutic profile of vitamin D compounds. This guide will detail the synthesis, preclinical evaluation, and signaling pathways of key deuterated vitamin D analogs, with a particular focus on the "Deuterated Gemini" class of compounds that have shown potent anti-cancer activity. Quantitative data is presented in structured tables for clear comparison, and detailed experimental methodologies are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying science.
Introduction: The Rationale for Deuterating Vitamin D
The therapeutic potential of vitamin D extends far beyond its classical role in calcium homeostasis, with profound effects on cell proliferation, differentiation, and immunomodulation. However, the clinical utility of the active form of vitamin D3, calcitriol (1α,25-dihydroxyvitamin D3), and its analogs has been hampered by a narrow therapeutic window, primarily due to hypercalcemic side effects.[1][2] A key strategy to overcome this limitation has been the development of analogs with improved pharmacokinetic and pharmacodynamic properties.
The introduction of deuterium at specific molecular positions, a process known as deuteration, emerged as a promising approach to modulate the metabolic fate of vitamin D analogs. This strategy leverages the deuterium kinetic isotope effect (KIE) , where the increased mass of deuterium compared to hydrogen leads to a stronger carbon-deuterium (C-D) bond. This stronger bond is more resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes responsible for the metabolism and inactivation of vitamin D compounds. By slowing down the rate of metabolism, deuteration can lead to:
-
Increased half-life (t½): The drug remains in the systemic circulation for a longer period.
-
Greater drug exposure (AUC): A higher Area Under the Curve indicates greater overall exposure to the active drug.
-
Reduced formation of inactive or toxic metabolites: This can lead to an improved safety profile.
Initially, deuterated vitamin D metabolites were synthesized and employed as indispensable internal standards for accurate quantification in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This application relies on their chemical identity and mass difference from the endogenous, non-deuterated forms. However, the therapeutic potential of deuteration soon became a focus of drug discovery efforts.
Historical Milestone: The Emergence of "Deuterated Gemini" Vitamin D3 Analogs
A pivotal moment in the development of therapeutically-aimed deuterated vitamin D analogs was the synthesis of a novel class of compounds known as "Deuterated Gemini (DG)" vitamin D3 analogs . These innovative molecules, developed in the early 2000s, are characterized by two side chains attached to carbon-20, with one of the side chains incorporating deuterium.[3][4] This unique "Gemini" structure, combined with deuteration, was designed to enhance the anti-proliferative and pro-differentiating activities of vitamin D while minimizing calcemic effects.
BXL-01-0120: A First-in-Class Deuterated Gemini Analog
One of the most potent early examples from this class is BXL-01-0120 . Preclinical studies demonstrated its remarkable anti-cancer activity across a range of cancer cell lines.
Table 1: In Vitro Anti-proliferative Activity of BXL-01-0120 [5]
| Cell Line | Cancer Type | ED50 of BXL-01-0120 (M) | Fold Potency Increase vs. 1,25(OH)2D3 |
| HL-60 | Myeloid Leukemia | 10⁻¹³ - 10⁻¹¹ | >70 |
| LNCaP | Prostate Cancer | 10⁻¹³ - 10⁻¹¹ | >70 |
| PC-3 | Prostate Cancer | 10⁻¹³ - 10⁻¹¹ | >70 |
| H520 | Lung Cancer | 10⁻¹³ - 10⁻¹¹ | >70 |
| MCF-7 | Breast Cancer | 10⁻¹³ - 10⁻¹¹ | >70 |
ED50: Effective dose for 50% inhibition of clonal growth.
Further studies with BXL-01-0120 in HL-60 myeloid leukemia cells revealed its profound effects on cell cycle progression and differentiation:
-
Cell Cycle Arrest: Treatment with BXL-01-0120 (10⁻¹⁰ M for 4 days) led to an increase in the percentage of cells in the G0/G1 phase (61% vs. 47% in control) and a corresponding decrease in the S phase (18% vs. 42% in control).
-
Induction of Apoptosis: The same treatment regimen induced apoptosis in approximately 15% of the cells.
-
Enhanced Differentiation: BXL-01-0120 was a potent inducer of differentiation, with 87% of HL-60 cells expressing the monocyte/macrophage differentiation markers CD11b and CD14, compared to only 43% with 1,25(OH)2D3 at the same concentration.
These findings underscored the potential of deuterated Gemini analogs as highly effective anti-cancer agents.
Experimental Protocols
Synthesis of Deuterated Gemini Vitamin D3 Analogs
The synthesis of deuterated Gemini vitamin D3 analogs is a complex multi-step process. While the precise, proprietary synthesis of BXL-01-0120 is not publicly available, the general approach involves a convergent synthesis strategy. This typically includes the Wittig-Horner coupling of a deuterated A-ring phosphine oxide synthon with a CD-ring ketone fragment bearing the two side chains at the C-20 position.
General Synthetic Workflow:
In Vitro Anti-proliferative Assay (Clonal Growth)
The anti-proliferative activity of deuterated vitamin D analogs is commonly assessed using a clonal growth assay.
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., HL-60, LNCaP, MCF-7) are seeded at a low density (e.g., 500-1000 cells/well) in 6-well plates containing appropriate growth medium.
-
Treatment: After 24 hours of incubation to allow for cell attachment, the cells are treated with a range of concentrations of the deuterated vitamin D analog and the non-deuterated control (e.g., 1,25(OH)2D3). A vehicle control (e.g., ethanol) is also included.
-
Incubation: The plates are incubated for a period that allows for colony formation (typically 7-14 days), with the medium and treatment being refreshed every 3-4 days.
-
Staining: At the end of the incubation period, the medium is removed, and the colonies are fixed with methanol and stained with a solution of crystal violet.
-
Quantification: The number of colonies in each well is counted, and the percentage of growth inhibition is calculated relative to the vehicle control. The ED50 value is determined by plotting the percentage of inhibition against the log of the drug concentration.
Cell Cycle Analysis
The effect of deuterated vitamin D analogs on the cell cycle distribution is analyzed by flow cytometry.
Protocol:
-
Cell Treatment: Cells are seeded in culture dishes and treated with the deuterated analog or control for a specified period (e.g., 4 days).
-
Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.
Signaling Pathways of Vitamin D and the Impact of Deuteration
The biological effects of vitamin D are primarily mediated through the nuclear vitamin D receptor (VDR). Upon binding of an active vitamin D analog, the VDR undergoes a conformational change, leading to its heterodimerization with the retinoid X receptor (RXR). This VDR-RXR complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.
The enhanced potency of deuterated Gemini analogs like BXL-01-0120 is believed to arise from a combination of factors:
-
Increased Metabolic Stability: Deuteration at key positions on the side chain slows down enzymatic degradation, leading to a longer duration of action and higher effective concentrations at the target site.
-
Enhanced VDR Binding and Activation: The unique stereochemistry of the Gemini side chains may lead to a more stable and transcriptionally active VDR-RXR complex.
Future Directions and Conclusion
The development of deuterated vitamin D analogs, particularly the Deuterated Gemini class, represents a significant step forward in harnessing the therapeutic potential of vitamin D. The enhanced metabolic stability and potent anti-cancer activity of these compounds have opened new avenues for the treatment of various malignancies. While early preclinical data is highly promising, further research is needed to fully elucidate the pharmacokinetic profiles and long-term safety of these analogs in vivo. Clinical trials are warranted to translate these promising preclinical findings into effective therapies for patients. The continued exploration of deuteration as a medicinal chemistry strategy holds great promise for the development of the next generation of vitamin D-based therapeutics with improved efficacy and safety profiles.
References
Navigating the Nuances of Vitamin D2-d6: A Technical Guide to Storage and Handling
For Immediate Release
This technical guide provides an in-depth resource for researchers, scientists, and drug development professionals on the precise storage and handling recommendations for Vitamin D2-d6. Ensuring the stability and integrity of this deuterated internal standard is paramount for accurate quantification in analytical methodologies. This document outlines critical data on storage conditions, stability, solubility, and safety precautions, alongside detailed experimental protocols and visual workflows to support best practices in the laboratory.
Core Storage and Stability Recommendations
This compound, a deuterated analog of Vitamin D2, is primarily utilized as an internal standard in mass spectrometry-based analyses. Its stability is crucial for the reliability of quantitative results. The compound is known to be sensitive to light, air, and temperature.[1][2]
Quantitative Storage and Stability Data
To ensure the long-term integrity of this compound, adherence to recommended storage conditions is essential. The following table summarizes the key storage and stability parameters gathered from supplier specifications and stability studies.
| Parameter | Recommendation | Source(s) |
| Long-Term Storage | -80°C[3] or -20°C[4] | [3] |
| Shipped Condition | Ambient or on dry ice | |
| Stability | ≥ 2 years at -80°C | |
| Sensitivity | Light and air sensitive | |
| Container | Tightly-closed, light-resistant containers | |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen) |
Solubility Profile
The solubility of this compound is a critical factor in the preparation of stock and working solutions for analytical assays.
| Solvent | Solubility | Source(s) |
| Chloroform | Slightly soluble | |
| Methanol | Slightly soluble | |
| Ethanol | Suitable for preparing stock solutions |
Experimental Protocols
Accurate and reproducible experimental outcomes depend on meticulous sample preparation and analysis. The following protocols are recommended for working with this compound.
Preparation of Stock and Working Standard Solutions
This protocol outlines the steps for preparing this compound solutions for use in analytical methods such as LC-MS.
-
Environment : Perform all steps under UV-shielded lighting to prevent photodegradation.
-
Stock Solution Preparation :
-
Accurately weigh the required amount of solid this compound.
-
Dissolve the solid in a suitable solvent, such as methanol or ethanol, in a volumetric flask to achieve a known concentration (e.g., 1 mg/mL).
-
Ensure complete dissolution by vortexing or sonicating if necessary.
-
Store the stock solution at -20°C in a tightly sealed, light-resistant container. Stock solutions in methanol are reported to be stable for up to six months at this temperature.
-
-
Working Standard Preparation :
-
On the day of analysis, prepare working standards by diluting the stock solution to the desired concentrations using the mobile phase or a compatible solvent.
-
HPLC-MS/MS Analysis Method for Stability Assessment
This method can be employed to assess the stability of this compound over time and under various conditions.
-
Sample Preparation :
-
Prepare samples of this compound at a known concentration in a relevant matrix or solvent.
-
For stability studies, expose the samples to the conditions being tested (e.g., different temperatures, light exposure).
-
At specified time points, extract the this compound from the matrix. A common method involves protein precipitation with acetonitrile, followed by centrifugation.
-
-
Chromatographic Conditions :
-
Column : A C18 reversed-phase column is commonly used.
-
Mobile Phase : A gradient of water with 0.1% formic acid and methanol with 0.1% formic acid is a typical mobile phase system.
-
Flow Rate : A flow rate of 0.4 to 1.0 mL/min is generally appropriate.
-
Column Temperature : Maintain the column at a constant temperature, for example, 35°C.
-
-
Mass Spectrometry Conditions :
-
Ionization Mode : Use positive ion mode with atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).
-
Detection : Employ Multiple Reaction Monitoring (MRM) for sensitive and specific detection of the parent and daughter ions of this compound.
-
Safety and Handling Precautions
While specific safety data for this compound is limited, the data for its non-deuterated counterpart, Vitamin D2 (Ergocalciferol), should be strictly followed due to its high toxicity.
| Hazard | Precautionary Measures | Source(s) |
| Toxicity | Fatal if swallowed or inhaled. Toxic in contact with skin. Causes damage to organs (kidney, bone) through prolonged or repeated exposure. | |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. In case of inadequate ventilation, wear respiratory protection. | |
| Handling | Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. | |
| Spills | Sweep up or vacuum spillage and collect in a suitable container for disposal. Avoid generating dust. | |
| First Aid | If swallowed: Immediately call a poison center or doctor. If inhaled: Remove person to fresh air and keep comfortable for breathing. If on skin: Wash with plenty of water. |
Visual Guides
To further clarify the recommended procedures, the following diagrams illustrate key workflows and relationships.
Caption: Recommended workflow for handling this compound from receipt to use.
Caption: Decision tree for the appropriate storage of this compound.
Caption: Factors influencing this compound stability and corresponding controls.
References
Methodological & Application
Application Note: Quantitative Analysis of Vitamin D2 in Human Serum by LC-MS/MS using Vitamin D2-d6 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive method for the quantification of Vitamin D2 (ergocalciferol) in human serum using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol employs a stable isotope-labeled internal standard, Vitamin D2-d6, to ensure high accuracy and precision. The methodology encompasses a straightforward sample preparation procedure, efficient chromatographic separation, and specific mass spectrometric detection. This method is suitable for clinical research and drug development applications where accurate measurement of Vitamin D2 is crucial.
Introduction
Vitamin D is a critical fat-soluble vitamin that plays a vital role in calcium homeostasis and bone metabolism. It exists in two primary forms: Vitamin D3 (cholecalciferol), which is synthesized in the skin upon exposure to sunlight, and Vitamin D2 (ergocalciferol), which is obtained from dietary supplements and plant-based sources.[1] Accurate measurement of Vitamin D levels is essential for diagnosing deficiency and monitoring supplementation.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for Vitamin D analysis due to its high sensitivity and specificity, overcoming the limitations of traditional immunoassays.[1][2] This application note provides a detailed protocol for the analysis of Vitamin D2 using its deuterated internal standard, this compound, ensuring reliable quantification.
Experimental Workflow
Caption: Experimental workflow for Vitamin D2 analysis.
Experimental Protocols
Materials and Reagents
-
Vitamin D2 and this compound standards
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human serum (blank)
-
96-well plates or microcentrifuge tubes
Sample Preparation
-
Pipette 50 µL of serum sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.
Liquid Chromatography
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., Ascentis® Express C18, 2.1 x 50 mm, 2.7 µm) is recommended for good separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A gradient elution is typically used to separate Vitamin D2 from matrix interferences. An example gradient is as follows:
-
0-0.5 min: 50% B
-
0.5-2.0 min: Ramp to 95% B
-
2.0-3.0 min: Hold at 95% B
-
3.1-4.0 min: Return to 50% B and equilibrate
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40 °C
Mass Spectrometry
-
System: A triple quadrupole mass spectrometer.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode. APCI is often preferred for Vitamin D analysis due to reduced matrix effects.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Vitamin D2: The precursor ion is [M+H]+ at m/z 397.3. A common product ion for quantification is m/z 269.2.
-
This compound: The precursor ion is [M+H]+ at m/z 403.3. The corresponding product ion for quantification is m/z 275.2.
-
Note: Collision energies and other source parameters should be optimized for the specific instrument used.
-
Quantitative Data Summary
The following table summarizes typical performance characteristics for the LC-MS/MS analysis of Vitamin D.
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.99 | |
| Lower Limit of Quantification (LLOQ) | 1-5 ng/mL | |
| Intra-assay Precision (%CV) | < 10% | |
| Inter-assay Precision (%CV) | < 15% | |
| Accuracy (% Recovery) | 85-115% |
Signaling Pathway Diagram
Caption: Simplified Vitamin D metabolic pathway.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Vitamin D2 in human serum. The use of a deuterated internal standard, this compound, ensures high accuracy and corrects for matrix effects and variations in sample processing. This protocol is well-suited for high-throughput clinical research and drug development settings, enabling precise assessment of Vitamin D2 status.
References
Application Notes and Protocols for the Use of Vitamin D2-d6 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of deuterated Vitamin D2 (Vitamin D2-d6, Ergocalciferol-d6) in pharmacokinetic (PK) studies. While this compound is predominantly utilized as an internal standard for the accurate quantification of Vitamin D and its metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS), this document also explores its potential application as a tracer in studies investigating the absorption, distribution, metabolism, and excretion (ADME) of Vitamin D2.
Introduction
Vitamin D2 (ergocalciferol) is a fat-soluble vitamin essential for calcium homeostasis and bone metabolism. Understanding its pharmacokinetic profile is crucial for determining appropriate dosing regimens and ensuring efficacy and safety. The use of stable isotope-labeled compounds, such as this compound, offers a powerful tool for these investigations. Deuterium-labeled analogues are chemically identical to their unlabeled counterparts but can be distinguished by mass spectrometry, allowing for precise tracking and quantification.
Key Applications of this compound
-
Internal Standard in Bioanalytical Methods: The primary application of this compound is as an internal standard in LC-MS/MS assays for the quantification of Vitamin D2 and its metabolites in biological matrices like plasma and serum. Its similar chemical and physical properties to the analyte ensure that it behaves comparably during sample preparation and analysis, correcting for variations in extraction efficiency and instrument response.
-
Tracer in Pharmacokinetic Studies: Although less common, this compound can be administered to subjects to study the pharmacokinetics of Vitamin D2. By measuring the plasma concentrations of the deuterated compound over time, researchers can determine key PK parameters without the confounding influence of endogenous Vitamin D2 levels.
Pharmacokinetic Profile of Vitamin D2
Table 1: Pharmacokinetic Parameters of Oral Vitamin D2 in Healthy Adults
| Parameter | Value (Mean ± SD) | Unit | Reference |
| Area Under the Curve (AUC) | 1005 ± 352 | ng·d/mL | [1] |
| Elimination Rate Constant (kₑ) | 0.321 ± 0.245 | day⁻¹ | [1] |
| Half-life (t½) | 3.105 ± 1.658 | days | [1] |
Data from a study involving a loading dose of 100,000 IU followed by 4,800 IU/day for 14 days.
Experimental Protocols
Protocol 1: Quantification of Vitamin D2 in Human Plasma using this compound as an Internal Standard
This protocol outlines a typical workflow for the analysis of Vitamin D2 in plasma samples using LC-MS/MS.
1. Materials and Reagents:
-
Human plasma samples
-
Vitamin D2 analytical standard
-
This compound (internal standard)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, deionized
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
2. Sample Preparation:
-
Protein Precipitation:
-
To 200 µL of plasma sample, add 400 µL of ice-cold acetonitrile containing the this compound internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
-
Solid Phase Extraction (SPE):
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the supernatant from the protein precipitation step onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of 50% methanol in water to remove polar interferences.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient: A suitable gradient to separate Vitamin D2 from other matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Vitamin D2: Monitor the transition of the parent ion to a specific product ion.
-
This compound: Monitor the transition of the deuterated parent ion to its corresponding product ion.
-
-
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Vitamin D2 to this compound against the concentration of the Vitamin D2 standards.
-
Determine the concentration of Vitamin D2 in the plasma samples from the calibration curve.
Protocol 2: Pharmacokinetic Study of Orally Administered this compound (Hypothetical)
This protocol describes a hypothetical study design for determining the pharmacokinetic profile of orally administered this compound.
1. Study Design:
-
Subjects: Healthy adult volunteers.
-
Study Drug: A single oral dose of this compound (e.g., 50,000 IU).
-
Blood Sampling: Collect blood samples at pre-defined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, and 168 hours) post-dose.
-
Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.
2. Bioanalysis:
-
Analyze the plasma samples for this compound concentrations using a validated LC-MS/MS method as described in Protocol 1 (using a different internal standard if necessary, or external calibration).
3. Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine the following pharmacokinetic parameters from the plasma concentration-time data:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t½)
-
Clearance (CL/F)
-
Volume of distribution (Vd/F)
-
Visualizations
Vitamin D2 Metabolic Pathway
Caption: Simplified metabolic pathway of Vitamin D2.
Experimental Workflow for a Pharmacokinetic Study
References
Application Notes and Protocols for Vitamin D2-d6 Sample Preparation in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction and purification of Vitamin D2-d6 from human plasma. The methodologies covered are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE), which are commonly employed prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Ergocalciferol (Vitamin D2) is a crucial fat-soluble vitamin that, along with cholecalciferol (Vitamin D3), contributes to the overall Vitamin D status in the human body. Isotope-labeled internal standards, such as this compound, are essential for accurate quantification of Vitamin D metabolites in biological matrices like plasma.[1] Proper sample preparation is a critical step to remove interfering substances, such as proteins and phospholipids, and to concentrate the analyte of interest, thereby enhancing the sensitivity and reliability of subsequent analyses.[2][3] The choice of sample preparation technique depends on various factors, including the desired level of sample cleanliness, throughput requirements, and the specific analytical instrumentation used.
Sample Preparation Techniques
The three primary techniques for preparing plasma samples for this compound analysis are Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction.
Protein Precipitation (PPT)
Protein precipitation is a straightforward and rapid method for removing the majority of proteins from plasma samples.[2] It involves the addition of a water-miscible organic solvent to the plasma, which denatures and precipitates the proteins.
Workflow for Protein Precipitation
Caption: A general workflow for the protein precipitation of plasma samples.
Detailed Protocol for Protein Precipitation:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.[4]
-
Spike the plasma with the appropriate amount of this compound internal standard solution.
-
Add 350 µL of cold acetonitrile containing 0.1% formic acid.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at approximately 2500 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or an autosampler vial for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a classic sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the plasma sample) and an organic solvent.
Workflow for Liquid-Liquid Extraction
Caption: A general workflow for the liquid-liquid extraction of plasma samples.
Detailed Protocol for Liquid-Liquid Extraction:
-
Pipette 100 µL of plasma into a glass tube and add the this compound internal standard.
-
Add a protein precipitation solvent such as methanol and vortex.
-
Add 1 mL of n-hexane as the extraction solvent.
-
Vortex the mixture for 5 minutes to ensure efficient extraction of the analyte into the organic phase.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Transfer the upper organic layer (n-hexane) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in a suitable volume of the mobile phase for LC-MS/MS analysis.
Some methods may also incorporate a derivatization step with an agent like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) after extraction to improve ionization efficiency.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly effective and versatile technique for sample cleanup and concentration. It utilizes a solid sorbent material to selectively retain the analyte of interest while interfering compounds are washed away.
Workflow for Solid-Phase Extraction
References
- 1. Determination of ergocalciferol in human plasma after Diels-Alder derivatization by LC–MS/MS and its application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 4. benchchem.com [benchchem.com]
Application Note: Quantification of Vitamin D2 in Food and Dietary Supplements Using Vitamin D2-d6 Internal Standard by LC-MS/MS
Introduction
Vitamin D is a critical fat-soluble vitamin essential for bone health and various other physiological functions.[1] It exists in two primary forms: Vitamin D2 (ergocalciferol), derived from plant sources and fungi, and Vitamin D3 (cholecalciferol), synthesized in the skin upon sun exposure and found in animal products.[2][3] Food fortification and dietary supplements are common strategies to ensure adequate Vitamin D intake.[1] Accurate measurement of Vitamin D levels in these products is crucial for quality control, regulatory compliance, and assessing dietary intake.[1]
The analysis of Vitamin D in complex matrices like food and supplements is challenging due to low concentrations and interference from other lipid-soluble components. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred analytical method due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as Vitamin D2-d6, is paramount for achieving accurate and robust quantification. This internal standard mimics the chemical behavior of the analyte (Vitamin D2) during sample preparation and analysis, correcting for matrix effects and variations in instrument response, thereby improving measurement accuracy.
This document provides a detailed protocol for the analysis of Vitamin D2 in various food and dietary supplement matrices using this compound as an internal standard with LC-MS/MS.
Experimental Protocols
Sample Preparation
A robust sample preparation protocol is essential to extract Vitamin D2 from the complex sample matrix and remove interfering substances. The general workflow involves saponification, extraction, and optional derivatization.
a. Reagents and Materials
-
Ethanol (95% or absolute)
-
Potassium Hydroxide (KOH) solution (e.g., 50% w/v in water)
-
Pyrogallol (antioxidant)
-
Hexane or Isooctane (LC grade)
-
This compound internal standard solution (concentration confirmed)
-
Nitrogen gas for evaporation
-
4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) solution (optional, for derivatization)
-
Acetonitrile (LC-MS grade)
b. General Protocol for Solid Samples (e.g., Powders, Capsules, Cereals)
-
Homogenization: Accurately weigh approximately 0.5-1.0 g of the homogenized sample into a saponification tube.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to each sample, standard, and quality control sample.
-
Saponification:
-
Add 4 mL of water and 16 mL of an ethanolic pyrogallol solution (e.g., 2 g/100 mL).
-
Add 8 mL of 50% KOH solution and mix thoroughly.
-
Incubate in a shaking water bath at 75°C for 1 hour.
-
Cool the solution to room temperature in an ice bath.
-
-
Liquid-Liquid Extraction (LLE):
-
Add 12 mL of hexane (or isooctane), vortex vigorously for 5 minutes, and centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer to a clean tube.
-
Repeat the extraction process on the remaining aqueous layer two more times, combining the hexane extracts.
-
Wash the combined extracts with water to remove residual KOH.
-
-
Evaporation: Evaporate the hexane extract to dryness under a gentle stream of nitrogen at 30-40°C.
-
Derivatization (Optional but Recommended for Increased Sensitivity):
-
Reconstitute the dried extract in 0.6 mL of PTAD solution (e.g., 1 mg/mL in acetonitrile).
-
Allow the reaction to proceed in the dark at room temperature for 40-60 minutes.
-
Quench the reaction by adding water.
-
-
Final Reconstitution: If derivatization was not performed, reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 1 mL of acetonitrile/water). Filter the final solution through a 0.2 µm syringe filter before injection.
LC-MS/MS Analysis
a. Suggested LC Conditions
| Parameter | Setting |
| Column | C18 or C8 Reverse Phase (e.g., 100 mm x 2.1 mm, <3 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.4 mL/min |
| Injection Volume | 5 - 40 µL |
| Column Temp. | 40 °C |
| Gradient | Start at 50% B, ramp to 95% B, hold, and re-equilibrate. |
b. MS/MS Conditions
The mass spectrometer should be operated in positive ion mode using either Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI). Multiple Reaction Monitoring (MRM) is used for quantification.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Note |
| Vitamin D2 | 397.3 | 379.3 | APCI/ESI+ | Corresponds to [M+H]+ -> [M+H-H2O]+ |
| This compound | 403.3 | 385.3 | APCI/ESI+ | Corresponds to [M+H]+ -> [M+H-H2O]+ |
| Vitamin D2-PTAD | 572.4 | 298.2 | ESI+ | Derivatized form for higher sensitivity |
| This compound-PTAD | 578.4 | 298.2 | ESI+ | Derivatized form for higher sensitivity |
Note: The exact m/z values should be optimized for the specific instrument used.
Data Presentation
Quantitative Method Performance
The use of this compound as an internal standard provides high accuracy and precision.
| Parameter | Typical Value | Reference |
| Recovery | 97.0 - 99.2% | |
| Repeatability (RSDr) | 1.5 - 5.2% | |
| Limit of Quantitation (LOQ) | 0.5 mcg/100g | |
| Linearity (R²) | > 0.99 |
Visualizations
Experimental Workflow
The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.
Principle of Isotope Dilution Quantification
This diagram explains the logical relationship of using a stable isotope-labeled internal standard for accurate quantification.
References
Application Notes and Protocols for Preparing Calibration Curves with Vitamin D2-d6
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of calibration curves using Vitamin D2-d6. The primary application of this compound in this context is as an internal standard (IS) for the accurate quantification of Vitamin D2 in various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for quantitative mass spectrometry as it effectively corrects for variability in sample preparation and instrument response.[1]
Introduction
Vitamin D2 (ergocalciferol) is a fat-soluble vitamin essential for calcium homeostasis and bone metabolism.[2] Accurate measurement of Vitamin D2 levels is crucial in clinical diagnostics and drug development. LC-MS/MS has become the preferred method for the analysis of Vitamin D metabolites due to its high sensitivity and specificity.[3][4] The use of a deuterated internal standard, such as this compound, is critical for achieving the accuracy and precision required in these analyses.[1] This internal standard is chemically identical to the analyte (Vitamin D2) but has a different mass due to the presence of deuterium atoms, allowing the mass spectrometer to differentiate between the two.
Vitamin D2 Metabolic Pathway
Vitamin D2, obtained from the diet, is biologically inactive and must undergo two hydroxylation steps to become active. First, it is converted to 25-hydroxyvitamin D2 (25(OH)D2) in the liver. This is the major circulating form of vitamin D and is used to determine a person's vitamin D status. Subsequently, in the kidneys, 25(OH)D2 is converted to the biologically active form, 1,25-dihydroxyvitamin D2 (1,25(OH)2D2).
Caption: Metabolic activation pathway of Vitamin D2.
Experimental Protocols
This section details the procedures for preparing stock solutions, calibration standards, and quality control samples for the quantification of Vitamin D2 using this compound as an internal standard.
Materials and Reagents
-
Vitamin D2 analytical standard
-
This compound internal standard
-
LC-MS grade methanol, acetonitrile, water, and ethanol
-
Formic acid
-
Ammonium formate
-
Human serum/plasma (analyte-free or with a known low level of Vitamin D2)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Preparation of Stock Solutions
-
Vitamin D2 Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Vitamin D2 standard into a 10 mL amber volumetric flask. Dissolve and dilute to the mark with ethanol. This solution should be stored at -20°C or lower, protected from light.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound into a 1 mL amber volumetric flask. Dissolve and dilute to the mark with ethanol. Store at -20°C or lower, protected from light.
-
Intermediate and Working Solutions: Prepare intermediate and working solutions by diluting the stock solutions with a suitable solvent, such as methanol or ethanol, to achieve the desired concentrations for spiking into the calibration standards and samples. A typical working concentration for the internal standard is in the ng/mL range.
Preparation of Calibration Curve Standards
Calibration standards are typically prepared in a biological matrix that is similar to the samples being analyzed (e.g., analyte-stripped serum or plasma).
-
Serial Dilutions: Perform serial dilutions of the Vitamin D2 stock solution to prepare a series of standard solutions with decreasing concentrations. The concentration range should cover the expected levels of Vitamin D2 in the samples.
-
Spiking: In separate tubes, add a fixed amount of the this compound internal standard working solution to each concentration of the Vitamin D2 standard.
-
Matrix Addition: Add the biological matrix (e.g., serum) to each tube to achieve the final desired concentrations for the calibration curve points.
Sample Preparation
A common method for sample preparation from serum or plasma is protein precipitation.
-
Aliquoting: Pipette a known volume of the sample (e.g., 100 µL) into a microcentrifuge tube.
-
Internal Standard Spiking: Add a precise volume of the this compound internal standard working solution to the sample.
-
Protein Precipitation: Add a precipitating agent, such as acetonitrile (often 2-3 times the sample volume), to the tube.
-
Vortexing and Centrifugation: Vortex the mixture thoroughly to ensure complete protein precipitation and then centrifuge at high speed (e.g., 10,000 x g) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
Caption: Experimental workflow for Vitamin D2 analysis.
Data Presentation: Quantitative Summary
The following table summarizes typical quantitative parameters for an LC-MS/MS method for the analysis of Vitamin D metabolites using a deuterated internal standard. The exact values will vary depending on the specific instrumentation and method conditions.
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.99 | |
| Lower Limit of Quantification (LLOQ) | 1-5 ng/mL | |
| Upper Limit of Quantification (ULOQ) | 100-1000 ng/mL | |
| Intra-day Precision (%CV) | < 15% | |
| Inter-day Precision (%CV) | < 15% | |
| Accuracy (% Recovery) | 85-115% |
Conclusion
The use of this compound as an internal standard is a robust and reliable approach for the quantitative analysis of Vitamin D2 in biological samples. The protocols outlined in this document provide a framework for researchers to develop and validate their own analytical methods. Adherence to best practices in solution preparation, sample handling, and data analysis will ensure the generation of high-quality, reproducible results. The validation of the analytical method should be performed according to established guidelines to ensure its accuracy, precision, and reliability.
References
- 1. benchchem.com [benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fast LC-MS-MS Analysis of 25-Hydroxyvitamin D2 and 25-Hydroxyvitamin D3 [sigmaaldrich.com]
Chromatographic Separation of Vitamin D2 and Vitamin D2-d6: An Application Note and Protocol
This document provides a detailed guide for the chromatographic separation of Vitamin D2 (Ergocalciferol) and its deuterated internal standard, Vitamin D2-d6. The methodologies outlined are primarily based on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which are the gold standard techniques for the accurate quantification of vitamin D metabolites.[1][2][3][4][5] This guide is intended for researchers, scientists, and drug development professionals involved in the analysis of these compounds in various matrices.
Introduction
Vitamin D2 is a fat-soluble vitamin essential for calcium and phosphate absorption. Its accurate quantification is crucial in pharmaceutical formulations, food products, and clinical research. The use of a stable isotope-labeled internal standard, such as this compound, is the preferred method for quantification by isotope dilution mass spectrometry, as it corrects for matrix effects and variations in sample preparation and instrument response.
The structural similarity between Vitamin D2 and its deuterated analog necessitates a robust chromatographic method to ensure their separation from each other and from potential interfering substances in the sample matrix. This application note details the sample preparation, chromatographic conditions, and mass spectrometric parameters for the successful separation and quantification of Vitamin D2 and this compound.
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a common first step in the extraction of Vitamin D metabolites from biological matrices like serum or plasma. This method is effective in removing the majority of proteins that can interfere with the analysis.
Materials:
-
Biological sample (e.g., serum, plasma)
-
Acetonitrile (ACN), ice-cold
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 100 µL of the biological sample into a microcentrifuge tube.
-
Add 200 µL of ice-cold acetonitrile to the sample.
-
Vortex the mixture vigorously for 5 minutes to ensure thorough mixing and protein precipitation.
-
Sonicate the mixture for 10 minutes.
-
Centrifuge the sample at 15,500 x g for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant, containing the analytes of interest, to a clean tube for further processing or direct injection into the LC-MS/MS system.
Sample Preparation: Supported Liquid Extraction (SLE)
Supported Liquid Extraction is another effective technique for sample cleanup, particularly for removing phospholipids that can cause ion suppression in mass spectrometry.
Materials:
-
Biological sample (e.g., serum)
-
Internal standard solution (this compound in methanol/water)
-
Methanol
-
Isopropanol
-
Water
-
SLE cartridge or plate
-
Vortex mixer
-
Centrifuge
Protocol:
-
To 220 µL of serum, add 20 µL of the internal standard solution.
-
Add 80 µL of methanol, 50 µL of isopropanol, and 80 µL of water to precipitate proteins.
-
Vortex the solution at high speed for 30 seconds.
-
Allow the sample to stand for 7 minutes, then centrifuge at 7,516 x g for 5 minutes.
-
Load the supernatant onto the SLE cartridge and proceed with elution as per the manufacturer's instructions.
Chromatographic Conditions
The following tables summarize typical HPLC and UHPLC conditions for the separation of Vitamin D2 and this compound. The choice of column and mobile phase is critical for achieving baseline separation.
High-Performance Liquid Chromatography (HPLC)
| Parameter | Condition |
| Column | Primesep SB C18 (4.6 x 150 mm, 5 µm) or YMC-Triart C18 ExRS (3.0 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water with an acetic acid buffer or THF/acetonitrile (10/90) |
| Flow Rate | 1.0 mL/min or 0.425 mL/min |
| Detection | UV at 265 nm |
| Temperature | 30 °C |
Ultra-High-Performance Liquid Chromatography (UHPLC)
| Parameter | Condition |
| Column | YMC-Triart C18 ExRS (2.1 x 75 mm, 1.9 µm) or Agilent ZORBAX SB-C18 |
| Mobile Phase | THF/acetonitrile (10/90) |
| Flow Rate | Variable, optimized for resolution and analysis time |
| Detection | UV at 265 nm |
| Temperature | 30 °C |
Mass Spectrometry Conditions for LC-MS/MS
LC-MS/MS provides superior selectivity and sensitivity for the quantification of Vitamin D2 and its deuterated internal standard.
| Parameter | Condition |
| Ion Source | Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI) |
| Polarity | Positive Ion Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition Vitamin D2 | Precursor Ion: 397.3 m/z; Product Ion: 269.3 m/z (example) |
| MRM Transition this compound | Precursor Ion: 403.3 m/z; Product Ion: To be determined empirically |
Quantitative Data Summary
The following table summarizes hypothetical retention times and MRM transitions for Vitamin D2 and this compound based on typical chromatographic conditions. Actual values may vary depending on the specific system and method parameters.
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) |
| Vitamin D2 | 4.2 | 397.3 | 269.3 |
| This compound | 4.2 | 403.3 | (Determined) |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of Vitamin D2 and this compound from a biological sample.
Caption: General workflow for Vitamin D2 and D2-d6 analysis.
Logical Relationship of Analytical Steps
This diagram outlines the logical progression and key considerations at each stage of the analytical method.
Caption: Key stages and considerations in the analytical method.
References
- 1. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fast LC-MS-MS Analysis of 25-Hydroxyvitamin D2 and 25-Hydroxyvitamin D3 [sigmaaldrich.com]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. academic.oup.com [academic.oup.com]
- 5. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Mass Spectetric Analysis of Vitamin D2-d6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the mass spectrometric fragmentation of deuterated Vitamin D2 (Vitamin D2-d6) and established protocols for its analysis. This information is critical for researchers in drug development and various scientific fields who require precise quantification and characterization of Vitamin D analogs.
Introduction
Vitamin D2 (ergocalciferol) is a crucial nutrient involved in calcium homeostasis and bone metabolism. Its deuterated form, this compound, serves as an excellent internal standard for quantitative analysis by mass spectrometry due to its similar chemical and physical properties to the endogenous analyte, with a distinct mass difference that allows for accurate detection. Understanding the fragmentation pattern of this compound is essential for developing robust and sensitive LC-MS/MS methods.
Mass Spectrometric Fragmentation of this compound
Under collision-induced dissociation (CID) in a tandem mass spectrometer, the protonated molecule of this compound ([M+H]⁺) undergoes characteristic fragmentation. The primary fragmentation event is typically the neutral loss of a water molecule (H₂O). Further fragmentation occurs primarily in the side chain of the molecule.
The following diagram illustrates the proposed fragmentation pathway for this compound.
Caption: Fragmentation pathway of this compound.
Quantitative Analysis using Multiple Reaction Monitoring (MRM)
Multiple Reaction Monitoring (MRM) is a highly specific and sensitive technique used for the quantification of molecules. For this compound, specific precursor-to-product ion transitions are monitored. The table below summarizes the key MRM transitions.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Polarity |
| This compound | 403.3 | 385.2 | 15 | Positive |
| This compound | 403.3 | 277.3 | 25 | Positive |
| This compound | 403.3 | 255.2 | 30 | Positive |
Experimental Protocols
A generalized experimental workflow for the analysis of this compound in a biological matrix is presented below.
Caption: LC-MS/MS workflow for this compound.
Detailed Methodologies
1. Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of this compound from serum or plasma samples.
-
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
This compound internal standard solution in methanol or ethanol
-
-
Procedure:
-
To 100 µL of serum or plasma in a microcentrifuge tube, add a known amount of this compound internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or autosampler vial for LC-MS/MS analysis.
-
2. Liquid Chromatography (LC) Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Methanol
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30-95% B
-
5-7 min: 95% B
-
7.1-10 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
3. Mass Spectrometry (MS) Conditions
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) using the transitions listed in the table above.
Vitamin D Signaling Pathway
Vitamin D2, after conversion to its active form, 1,25-dihydroxyvitamin D2, exerts its biological effects by binding to the Vitamin D Receptor (VDR). This interaction initiates a cascade of events leading to the regulation of gene expression.
Caption: Overview of the Vitamin D signaling cascade.
These notes and protocols provide a foundational guide for the mass spectrometric analysis of this compound. Researchers are encouraged to optimize these methods for their specific instrumentation and application needs.
Application Notes and Protocols for the Quantification of Vitamin D2 Using a Vitamin D2-d6 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the accurate quantification of Vitamin D2 (ergocalciferol) in biological matrices, such as serum and plasma, using Vitamin D2-d6 as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is critical for correcting for variability in sample preparation and matrix effects, ensuring high accuracy and precision.[1]
Introduction
Vitamin D2 is a fat-soluble vitamin essential for calcium homeostasis and bone metabolism.[2][3] Accurate measurement of its circulating form, 25-hydroxyvitamin D2, is crucial for assessing vitamin D status in clinical research and drug development.[4] LC-MS/MS has emerged as the gold standard for vitamin D analysis due to its high specificity and sensitivity, overcoming the limitations of immunoassays which can suffer from cross-reactivity.[5]
The principle of this method relies on isotope dilution mass spectrometry. A known amount of this compound, a deuterated form of Vitamin D2, is added to the sample at the beginning of the analytical process. Because this compound is chemically identical to Vitamin D2, it experiences the same extraction losses and ionization suppression or enhancement during analysis. By measuring the ratio of the analyte (Vitamin D2) to the internal standard (this compound), accurate quantification can be achieved.
Experimental Workflow
The overall experimental workflow for the quantification of Vitamin D2 using a this compound internal standard involves several key steps from sample receipt to final data analysis.
Caption: A typical experimental workflow for the quantification of Vitamin D metabolites.
Detailed Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard:
-
Vitamin D2 (Ergocalciferol) analytical standard
-
This compound (Ergocalciferol-d6) stable isotope-labeled internal standard
-
-
Solvents and Chemicals:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Zinc sulfate solution (0.1 M)
-
Ethanol
-
-
Consumables:
-
Microcentrifuge tubes
-
Autosampler vials
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Standard and Internal Standard Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Vitamin D2 and this compound in ethanol. Store at -20°C or lower, protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Vitamin D2 stock solution with a suitable solvent (e.g., methanol or acetonitrile) to create calibration standards.
-
Internal Standard Spiking Solution: Dilute the this compound stock solution with a suitable solvent to a final concentration appropriate for spiking into samples, calibrators, and quality controls.
Sample Preparation: Protein Precipitation
This protocol is a common and straightforward method for preparing serum and plasma samples.
-
Aliquoting: Pipette 100 µL of the serum/plasma sample, calibrator, or quality control into a microcentrifuge tube.
-
Internal Standard Spiking: Add a precise volume (e.g., 25 µL) of the this compound internal standard spiking solution to each tube. Vortex briefly.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate proteins. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis. Alternatively, for further cleanup, proceed to Solid-Phase Extraction.
Sample Preparation: Solid-Phase Extraction (Optional)
SPE can be used for cleaner extracts, which may improve assay robustness and sensitivity.
-
Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 50:50 methanol:water) to remove polar interferences.
-
Elution: Elute the Vitamin D2 and this compound from the cartridge with 1 mL of a strong organic solvent like methanol or acetonitrile.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in a specific volume (e.g., 100 µL) of the initial mobile phase composition. Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical starting conditions that may require optimization based on the specific instrumentation used.
Liquid Chromatography (LC) Conditions
| Parameter | Typical Value |
| Column | C18 or similar reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | Start at 60-80% B, ramp to 95-100% B, hold, then re-equilibrate |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 - 50°C |
| Injection Volume | 5 - 20 µL |
Mass Spectrometry (MS) Conditions
| Parameter | Typical Value |
| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), Positive Ion Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See table below |
| Source Temperature | 350 - 550°C (APCI) |
| Capillary Voltage | 1.0 - 4.0 kV |
Table 1: Typical MRM Transitions for Vitamin D2 and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Vitamin D2 | 413.3 | 395.3 |
| This compound | 419.3 | 401.3 |
Note: The exact m/z values may vary slightly depending on the instrument and adduct formation. It is essential to optimize these transitions on the specific mass spectrometer being used.
Data Analysis and Calculation
The concentration of Vitamin D2 in the samples is determined by using the ratio of the peak area of the analyte to the peak area of the internal standard.
Logical Relationship for Quantification
Caption: Logical flow for calculating the final concentration of Vitamin D2.
Calculation Steps
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio (Vitamin D2 / this compound) against the known concentrations of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.
-
Ratio Calculation for Samples: For each unknown sample, calculate the peak area ratio of Vitamin D2 to this compound.
-
Concentration Determination: Determine the concentration of Vitamin D2 in the unknown samples by interpolating their peak area ratios from the calibration curve.
Performance Characteristics
The performance of the method should be validated according to established guidelines. The following table summarizes typical performance data from various LC-MS/MS methods for Vitamin D analysis.
Table 2: Summary of Quantitative Performance Data
| Parameter | Typical Performance Range |
| Linearity (ng/mL) | 1 - 100 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.2 - 2.0 |
| Intra- and Inter-assay Precision (%CV) | < 10% |
| Accuracy/Recovery (%) | 85 - 115% |
Conclusion
The use of this compound as an internal standard in LC-MS/MS analysis provides a robust, sensitive, and specific method for the quantification of Vitamin D2 in complex biological matrices. The detailed protocols and performance characteristics presented in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate this essential analytical methodology in their laboratories.
References
Troubleshooting & Optimization
How to address matrix effects in Vitamin D2 analysis with d6 standard
Welcome to the technical support center for Vitamin D2 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects when using a d6-deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in Vitamin D2 analysis?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, like Vitamin D2, due to co-eluting compounds from the sample matrix.[1] The "matrix" includes all components in the sample other than the analyte, such as proteins, lipids, and salts.[2] These effects can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), significantly impacting the accuracy, precision, and sensitivity of the analysis.[1]
Q2: How does a d6-deuterated internal standard (IS) help in addressing matrix effects?
A2: A stable isotope-labeled internal standard (SIL-IS), such as Vitamin D2-d6, is considered the gold standard for compensating for matrix effects.[1][3] Because it has nearly identical physicochemical properties to the analyte, it co-elutes and experiences similar ion suppression or enhancement. By calculating the ratio of the analyte's signal to the internal standard's signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.
Q3: Can a deuterated internal standard completely eliminate issues related to matrix effects?
A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard. If this shift causes them to elute in regions with different degrees of ion suppression, it can lead to inaccurate quantification. This is known as differential matrix effects.
Q4: What are the common sources of matrix effects in biological samples like serum or plasma?
A4: In biological matrices, phospholipids are a major contributor to matrix effects, particularly ion suppression in LC-MS/MS analysis. Other endogenous components like salts, proteins, and other metabolites can also interfere with the ionization of Vitamin D2.
Troubleshooting Guides
This section provides solutions to common problems encountered during Vitamin D2 analysis due to matrix effects.
Problem 1: Poor Reproducibility of Analyte/Internal Standard Area Ratio
Possible Causes:
-
Variable Matrix Effects: Inconsistent ion suppression or enhancement across different samples.
-
Inadequate Internal Standard Correction: The internal standard may not be co-eluting or behaving identically to the analyte.
-
Sample Preparation Variability: Inconsistent extraction efficiency or sample handling.
Solutions:
-
Optimize Sample Preparation: Ensure consistent and thorough sample clean-up to minimize matrix variability. Techniques like Supported Liquid Extraction (SLE) can offer higher throughput and reduced sample handling time compared to traditional Liquid-Liquid Extraction (LLE).
-
Use Matrix-Matched Calibrants: Prepare calibration standards in a matrix that is representative of the study samples to account for matrix effects.
-
Chromatographic Optimization: Adjust the mobile phase composition and gradient to better separate Vitamin D2 from interfering matrix components.
Problem 2: Low Signal Intensity or Poor Sensitivity
Possible Causes:
-
Ion Suppression: Co-eluting matrix components, especially phospholipids, can suppress the ionization of Vitamin D2.
-
Suboptimal Ionization: The chosen ionization technique (e.g., ESI vs. APCI) may not be optimal for Vitamin D2 in the given matrix.
-
Inefficient Extraction: Poor recovery of Vitamin D2 from the sample matrix.
Solutions:
-
Improve Sample Cleanup: Implement more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Supported Liquid Extraction (SLE) to remove interfering phospholipids.
-
Derivatization: Chemical derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) can improve the ionization efficiency and sensitivity of Vitamin D2 analysis.
-
Optimize Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to matrix effects than Electrospray Ionization (ESI) for Vitamin D analysis and may improve sensitivity.
Problem 3: Inconsistent Results or Poor Reproducibility
Possible Causes:
-
Inconsistent Sample Preparation: Variability in extraction efficiency between samples.
-
Differential Matrix Effects: The analyte and internal standard are affected differently by the matrix.
-
Instrumental Variability: Fluctuations in the LC-MS/MS system's performance.
Solutions:
-
Automate Sample Preparation: Utilize automated liquid handling systems to improve the consistency of sample preparation.
-
Evaluate Different Internal Standards: While d6-Vitamin D2 is ideal, ensure it is co-eluting perfectly with the native Vitamin D2.
-
Method of Standard Addition: This technique can be used to overcome matrix effects, especially when a blank matrix is not available.
Experimental Protocols
Protocol 1: Sample Preparation using Supported Liquid Extraction (SLE)
This protocol is effective at removing phospholipids and other interfering compounds.
-
Sample Pre-treatment: To 100 µL of serum or plasma, add 50 µL of the this compound internal standard solution.
-
Protein Precipitation: Add 200 µL of methanol, vortex for 30 seconds, and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.
-
Loading: Load the supernatant onto an SLE cartridge.
-
Elution: Elute the analytes with a non-polar solvent like methyl tert-butyl ether (MTBE).
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) with Derivatization
This protocol includes a derivatization step to enhance sensitivity.
-
Sample Pre-treatment: To 100 µL of plasma, add 50 µL of a 20.0 ng/mL solution of this compound.
-
Protein Precipitation & LLE: Add 600 µL of a methanol/acetonitrile (80/20) mixture, vortex, and centrifuge. Extract the supernatant with n-hexane.
-
Evaporation: Transfer the n-hexane layer to a clean tube and evaporate to dryness under nitrogen at 40°C.
-
Derivatization: Reconstitute the dried residue with the derivatizing agent, 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).
-
Analysis: Inject the derivatized sample into the LC-MS/MS system.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Technique | Relative Matrix Effect (%) | Analyte Recovery (%) | Throughput |
| Protein Precipitation | 60-80 | 85-95 | High |
| Liquid-Liquid Extraction (LLE) | 30-50 | 80-90 | Medium |
| Solid-Phase Extraction (SPE) | 10-30 | 90-105 | Medium |
| Supported Liquid Extraction (SLE) | 15-35 | 92-103 | High |
Note: Values are approximate and can vary depending on the specific matrix and analytical method.
Visualizations
Caption: A general workflow for Vitamin D2 analysis, including a troubleshooting loop for addressing matrix effects.
Caption: Key strategies to mitigate matrix effects in LC-MS/MS analysis of Vitamin D2.
References
Improving the recovery of Vitamin D2-d6 during sample extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of Vitamin D2-d6 during sample extraction.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the recovery of my this compound internal standard consistently low?
Low recovery of this compound can stem from several factors throughout the extraction process. Here are the primary areas to investigate:
-
Incomplete Protein Precipitation: Vitamin D and its metabolites are often bound to proteins in biological matrices.[1][2] Inefficient protein precipitation will result in the loss of the analyte during subsequent extraction steps.
-
Solution: Ensure thorough mixing and adequate incubation time after adding the protein precipitation solvent (e.g., acetonitrile, methanol). Consider using zinc sulfate to enhance protein precipitation.[3]
-
-
Suboptimal Liquid-Liquid Extraction (LLE) Parameters: The choice of extraction solvent and the pH of the aqueous phase are critical for efficient partitioning of this compound into the organic layer.
-
Inefficient Solid-Phase Extraction (SPE) Elution: The elution solvent may not be strong enough to desorb this compound from the SPE sorbent.
-
Solution: Switch to a stronger elution solvent, such as 100% methanol or a mixture with a higher percentage of a strong organic solvent. Ensure the sorbent bed does not dry out before the elution step, unless specified by the protocol.
-
-
Analyte Degradation: Vitamin D is susceptible to degradation from light, heat, and repeated freeze-thaw cycles.
-
Solution: Protect samples from light by using amber vials. Avoid excessive heat during solvent evaporation steps; a gentle stream of nitrogen at a controlled temperature (e.g., 35-45°C) is recommended. Minimize the number of freeze-thaw cycles the samples undergo.
-
Q2: I'm observing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis. How can I reduce them?
Matrix effects, often caused by co-eluting phospholipids and other endogenous components, can significantly impact the accuracy and precision of your results.
-
Improve Sample Cleanup: Traditional protein precipitation may not be sufficient to remove all interfering substances.
-
Solution 1: Solid-Phase Extraction (SPE): Incorporate an SPE step after protein precipitation. C18 cartridges are commonly used for Vitamin D analysis.
-
Solution 2: Supported Liquid Extraction (SLE): SLE offers a high-throughput alternative to traditional LLE and can provide cleaner extracts.
-
Solution 3: Phospholipid Removal Products: Specialized products like Captiva EMR-Lipid or HybridSPE-Phospholipid plates are designed to selectively remove phospholipids, significantly reducing matrix effects and improving analyte recovery.
-
-
Optimize Chromatographic Separation: Ensure that this compound is chromatographically resolved from interfering matrix components.
-
Solution: Adjust the mobile phase composition, gradient, or switch to a different column chemistry (e.g., biphenyl) to improve separation.
-
Frequently Asked Questions (FAQs)
Q1: What is the best extraction method for this compound?
The "best" method depends on your specific sample matrix, required throughput, and available instrumentation. The most common and effective methods are:
-
Liquid-Liquid Extraction (LLE): A fundamental and widely used technique.
-
Solid-Phase Extraction (SPE): Offers cleaner extracts compared to LLE and is amenable to automation.
-
Supported Liquid Extraction (SLE): A high-throughput alternative to LLE that is also easily automated.
Q2: How should I store my samples to ensure the stability of this compound?
Vitamin D metabolites are generally stable under common laboratory storage conditions. For short-term storage, 4°C is acceptable for up to 24 hours. For long-term storage, -20°C or -80°C is recommended. It is crucial to protect samples from light.
Q3: Can saponification improve the recovery of this compound?
Saponification can be used to break down fats and release Vitamin D from the lipid matrix, particularly in complex samples like adipose tissue or milk. However, it can also negatively affect the recovery of some Vitamin D metabolites and adds an extra step to the workflow. Its necessity should be evaluated on a case-by-case basis.
Q4: Does the choice of anticoagulant (for plasma samples) affect this compound recovery?
Studies have shown that there is no significant difference in Vitamin D concentrations between serum and plasma samples, indicating that common anticoagulants like heparin do not interfere with the analysis.
Data on this compound Recovery
The following table summarizes recovery data for Vitamin D metabolites using different extraction techniques. Note that "this compound" is an internal standard, and its recovery should ideally be consistent and high to ensure accurate quantification of the target analyte. The recovery of other Vitamin D metabolites can serve as a proxy for the expected recovery of this compound.
| Extraction Method | Analyte | Sample Matrix | Average Recovery (%) | Reference |
| Protein Precipitation & Phospholipid Removal | 25(OH)D2 | Plasma/Serum | 97.36 | |
| Automated Protein Precipitation | 25(OH)D2 | Plasma/Serum | 83.31 | |
| Solid-Phase Extraction (SOLA HRP) | 25-hydroxyvitamin D2 | Human Plasma | 94.4 | |
| Saponification & LLE | Vitamin D2 | Milk | 90.9 - 105.0 | |
| Protein Precipitation | Vitamin D metabolites | Milk | 81.1 - 102 | |
| HybridSPE-Phospholipid | 25-hydroxyvitamin D2 | Rat Serum | 33 - 55 (high variability) |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound in Serum/Plasma
-
Sample Preparation: To 200 µL of serum or plasma in a microfuge tube, add 30 µL of the this compound internal standard solution.
-
Protein Precipitation: Add 200 µL of a pretreatment solution (e.g., 5M NaOH/H2O/IPA; 50:50:100, v/v/v) to each tube. Cap and mix thoroughly for 5 seconds.
-
Extraction: Add 1.5 mL of hexane to each tube. Cap and vortex for 10 seconds, then mix for 4 minutes.
-
Phase Separation: Centrifuge at 13,000 rpm for 5 minutes.
-
Freezing (Optional): Place the tubes in a -20°C freezer for 20 minutes to freeze the aqueous layer, which facilitates the removal of the organic layer.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitution: Reconstitute the dried extract in an appropriate volume (e.g., 80 µL) of the mobile phase. Vortex well and transfer to an autosampler vial for analysis.
Protocol 2: Solid-Phase Extraction (SPE) for this compound in Serum/Plasma
-
Sample Pretreatment: Add 40 µL of the this compound internal standard solution to the sample, followed by 200 µL of 0.2 M zinc sulfate solution. Then, add 500 µL of methanol to precipitate proteins. Vortex for 1 minute and centrifuge at 3000 rpm for 1 minute.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 10 mg) with 100 µL of methanol, followed by 100 µL of water.
-
Sample Loading: Load 500 µL of the supernatant from the pretreated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 100 µL of 70% methanol in water.
-
Drying: Dry the cartridge with a stream of air (250 µL).
-
Elution: Elute the analytes with 100 µL of methanol into a collection vial.
-
Post-Elution Modification: Add 40 µL of water to the eluate to adjust the polarity for improved chromatography.
Visualizations
Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.
Caption: Troubleshooting decision tree for low this compound recovery.
References
- 1. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin D: Current Challenges between the Laboratory and Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. itspsolutions.com [itspsolutions.com]
- 4. Vitamin D3 Bioaccessibility from Supplements and Foods—Gastric pH Effect Using a Static In Vitro Gastrointestinal Model - PMC [pmc.ncbi.nlm.nih.gov]
Resolving chromatographic co-elution of Vitamin D isomers with d6
Welcome to the technical support center for resolving chromatographic co-elution of Vitamin D isomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is the chromatographic resolution of Vitamin D isomers challenging?
A1: The chromatographic separation of Vitamin D isomers, such as D2 and D3, and their hydroxylated metabolites, is inherently difficult due to their structural similarity.[1][2] Many of these compounds are stereoisomers, possessing the same mass and similar physicochemical properties, which leads to co-elution in traditional reversed-phase chromatography.[1] Epimers, like 3-epi-25-hydroxyvitamin D3, are particularly challenging to separate from their corresponding analytes, which can lead to overestimation if not properly resolved.[1][3]
Q2: What is the purpose of using a deuterated internal standard (d-IS) in Vitamin D analysis?
A2: Deuterated internal standards, such as d6-25-hydroxyvitamin D3, are considered the gold standard in quantitative mass spectrometry for Vitamin D analysis. They are chemically and physically almost identical to the analyte of interest, ensuring they co-elute and exhibit similar ionization efficiency in the mass spectrometer. The key difference is their increased mass due to the deuterium atoms, which allows the mass spectrometer to differentiate between the internal standard and the analyte. By adding a known amount of the d-IS at the beginning of the sample preparation, it corrects for variability in sample extraction, matrix effects, and instrument response.
Q3: Can the deuterated internal standard itself co-elute with the analyte?
A3: Ideally, the deuterated internal standard should co-elute perfectly with the native analyte. However, a phenomenon known as the "isotope effect" can sometimes lead to slight chromatographic separation between the deuterated and non-deuterated compounds. This can be influenced by the degree and position of deuterium labeling, as well as the chromatographic conditions.
Troubleshooting Guide: Co-elution of Vitamin D Isomers and d6-Internal Standards
This guide addresses common issues encountered during the chromatographic analysis of Vitamin D isomers and their deuterated internal standards.
Problem 1: Co-elution of 25-hydroxyvitamin D3 and its C3-epimer.
-
Symptom: Inaccurate quantification of 25-hydroxyvitamin D3 due to interference from the co-eluting 3-epi-25-hydroxyvitamin D3.
-
Troubleshooting Steps:
-
Column Selection: Standard C18 columns often fail to resolve these epimers. Consider using specialized column chemistries such as pentafluorophenyl (PFP) or cyano (CN) columns, which have demonstrated successful separation.
-
Mobile Phase Optimization: Adjusting the mobile phase composition and gradient can improve resolution. Experiment with different organic modifiers and additives.
-
Derivatization: Chemical derivatization using reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) can enhance the separation of epimers and improve ionization efficiency.
-
Problem 2: Partial or complete co-elution of the d6-internal standard with the native analyte.
-
Symptom: Inconsistent and inaccurate quantification due to differential matrix effects or non-ideal correction by the internal standard.
-
Troubleshooting Steps:
-
Optimize Chromatography:
-
Gradient Modification: A shallower gradient around the elution time of the analyte and d-IS can improve their co-elution.
-
Column Chemistry: Test different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find one that minimizes the isotope effect.
-
Temperature Control: Adjusting the column temperature can alter selectivity and potentially improve co-elution.
-
-
Evaluate Internal Standard:
-
Degree of Deuteration: If possible, consider using an internal standard with a lower number of deuterium atoms, as a significant isotope effect can sometimes be related to a higher degree of deuteration.
-
Purity of Internal Standard: Ensure the chemical and isotopic purity of your deuterated internal standard by checking the Certificate of Analysis and analyzing the standard alone to check for unlabeled analyte.
-
-
Experimental Protocols
Representative LC-MS/MS Method for Vitamin D Metabolite Analysis
This protocol provides a general framework. Specific parameters may need to be optimized for your instrument and application.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of serum, add 25 µL of the deuterated internal standard solution.
-
Add 600 µL of a methanol/acetonitrile (80/20) mixture for protein precipitation.
-
Vortex vigorously and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for further processing or direct injection.
2. Chromatographic Conditions
-
LC System: Agilent 1200 series or equivalent.
-
Column: ACE3 C8 (3 µm; 4.2 mm × 75 mm) or a PFP column for epimer separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A typical gradient starts with a lower percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 20 - 40 µL.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Atmospheric Pressure Photoionization (APPI) or Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Quantitative Data
Table 1: Typical LC-MS/MS Parameters for Vitamin D Metabolites and their Deuterated Internal Standards
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| 25-hydroxyvitamin D3 | 401.3 | 383.3 | 30 | 15 |
| d6-25-hydroxyvitamin D3 | 407.3 | 389.3 | 30 | 15 |
| 25-hydroxyvitamin D2 | 413.3 | 395.3 | 30 | 15 |
| 1α,25-dihydroxyvitamin D3 | 417.3 | 399.3 | 35 | 16 |
| d6-1α,25-dihydroxyvitamin D3 | 423.3 | 405.3 | 35 | 16 |
| 3-epi-25-hydroxyvitamin D3 | 401.3 | 383.3 | 30 | 15 |
Visualizations
Caption: Vitamin D metabolism and genomic signaling pathway.
Caption: A typical experimental workflow for Vitamin D analysis.
References
- 1. scispace.com [scispace.com]
- 2. Improving the Measurement of 25-hydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Fast separation of 25-hydroxyvitamin D3 from 3-epi-25-hydroxyvitamin D3 in human serum by liquid chromatography-tandem mass spectrometry: variable prevalence of 3-epi-25-hydroxyvitamin D3 in infants, children, and adults. | Semantic Scholar [semanticscholar.org]
Common interferences in Vitamin D2 quantification and their solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common interferences encountered during the quantification of Vitamin D2 (Ergocalciferol).
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in Vitamin D2 quantification?
The most common sources of interference in Vitamin D2 quantification, particularly when using mass spectrometry-based methods, include:
-
Isobaric Interferences: Compounds that have the same nominal mass as Vitamin D2 or its metabolites can be co-detected, leading to inaccurate quantification. A known isobaric interference is 7α-hydroxy-4-cholestene-3-one (7αC4), a bile acid precursor.[1][2]
-
Isomeric Interferences: Vitamin D2 has several isomers, such as pre-vitamin D2, lumisterol, and tachysterol, which can be difficult to separate from the active form, leading to overestimation.[3][4] Additionally, the C3-epimer of 25-hydroxyvitamin D2 can interfere with the measurement of the primary metabolite.[5]
-
Matrix Effects: Components of the biological matrix (e.g., serum, plasma) such as phospholipids and proteins can suppress or enhance the ionization of Vitamin D2 in the mass spectrometer, leading to inaccurate results.
-
Cross-reactivity in Immunoassays: Antibodies used in immunoassays may cross-react with other Vitamin D metabolites or structurally similar compounds, leading to a lack of specificity and inaccurate quantification. Some immunoassays also show variable recognition of Vitamin D2 compared to Vitamin D3.
Q2: Why is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) considered the gold standard for Vitamin D analysis?
LC-MS/MS is considered the gold standard because it offers high sensitivity and specificity, allowing for the separation and distinct quantification of Vitamin D2 and D3 and their metabolites. This technique can overcome many of the limitations associated with immunoassays, such as antibody cross-reactivity. Furthermore, LC-MS/MS methods can be designed to separate and resolve interfering isobars and isomers, leading to more accurate measurements.
Troubleshooting Guide
Issue 1: Inaccurate results due to co-eluting peaks.
Question: My chromatogram shows a peak for Vitamin D2, but the quantification is higher than expected and inconsistent. How can I resolve this?
This issue is likely caused by co-eluting isobaric or isomeric interferences.
Solutions:
-
Optimize Chromatographic Separation: High-resolution chromatography is crucial for separating Vitamin D2 from its isomers and other interfering compounds.
-
Method: Employ a high-resolution analytical column, such as a C18 or chiral column, and optimize the mobile phase gradient and temperature to achieve baseline separation of the analyte from interfering peaks. The use of tandem columns can also enhance separation.
-
-
Implement Differential Ion Mobility Spectrometry (DMS): DMS can be used as a gas-phase separation technique prior to mass analysis to remove isobaric interferences.
Experimental Protocol: Optimized Chromatographic Separation
| Parameter | Setting |
| Column | High-resolution ZORBAX SB-C18 (2.1 mm × 100 mm, 1.8 μm) in tandem with an ULTRON ES-OVM Chiral column (2 mm × 150 mm, 5 μm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol |
| Gradient | Optimized to achieve separation of isomers |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 50 °C |
| Injection Volume | 5 µL |
Issue 2: Poor sensitivity and signal-to-noise ratio.
Question: The signal for my Vitamin D2 standard is very low, making accurate quantification at low concentrations difficult. What can I do to improve sensitivity?
Low sensitivity can be due to poor ionization efficiency of Vitamin D2 or signal suppression from matrix components.
Solutions:
-
Chemical Derivatization: Derivatizing Vitamin D2 with a reagent that enhances its ionization efficiency can significantly improve signal intensity. Reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) and Amplifex™ Diene are commonly used. Derivatization can increase sensitivity by more than 20-fold.
-
Optimize Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) can provide better sensitivity and reduced matrix effects for Vitamin D analysis compared to Electrospray Ionization (ESI).
Experimental Protocol: PTAD Derivatization
-
After sample extraction and drying, add 60 µL of 0.75 mg/mL PTAD in acetonitrile to the dried sample.
-
Vortex the sample for 15 seconds.
-
Allow the reaction to proceed for one hour at room temperature.
-
The derivatized sample is then ready for LC-MS/MS analysis.
Issue 3: High variability and poor reproducibility of results.
Question: I am observing significant variability in my results between different sample preparations and analytical runs. How can I improve the reproducibility of my assay?
High variability is often a consequence of matrix effects.
Solutions:
-
Thorough Sample Preparation: Implementing a robust sample preparation protocol to remove interfering matrix components is critical. Common techniques include:
-
Protein Precipitation: Using organic solvents like acetonitrile or methanol to precipitate proteins.
-
Liquid-Liquid Extraction (LLE): Extracting Vitamin D2 into a non-polar solvent to separate it from polar matrix components.
-
Solid-Phase Extraction (SPE): Using a solid sorbent to selectively retain and elute Vitamin D2, thereby removing interfering substances.
-
-
Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) that has nearly identical physicochemical properties to Vitamin D2 should be used to normalize for variations in sample preparation and matrix effects.
Quantitative Data on Sample Preparation Methods
| Sample Preparation Method | Analyte Recovery | Key Advantage | Reference |
| Protein Precipitation (Acetonitrile) | 81.1% - 102% | High throughput | |
| Liquid-Liquid Extraction (Hexane) | ~95% | Effective removal of polar interferences | |
| Solid-Phase Extraction (C8) | >90% | Automation-friendly and minimizes matrix effects |
Visualizations
Experimental Workflows
Caption: General workflow for Vitamin D2 quantification.
References
- 1. Misleading measures in Vitamin D analysis: A novel LC-MS/MS assay to account for epimers and isobars - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An LC-MS/MS Method for Analysis of Vitamin D Metabolites and C3 Epimers in Mice Serum: Oral Supplementation Compared to UV Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vitamin D: Current Challenges between the Laboratory and Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Vitamin D2-d6 in Organic Solvents
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of Vitamin D2-d6 in various organic solvents. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in organic solvents?
A1: The stability of this compound in organic solvents is primarily influenced by three main factors:
-
Light: this compound is highly susceptible to photodegradation. Exposure to both natural and artificial light can cause isomerization to various inactive forms.[1]
-
Temperature: Elevated temperatures accelerate the degradation of this compound.[1] Thermal degradation can occur even when the compound is in a solid state.[2]
-
Oxygen: The presence of oxygen can lead to the oxidation of the this compound molecule, resulting in a loss of potency.[1]
Q2: What are the recommended storage conditions for this compound solutions in organic solvents?
A2: To ensure the long-term stability of this compound solutions, the following storage conditions are recommended:
-
Temperature: For long-term storage, it is best to store solutions at -80°C. For short-term storage, -20°C is acceptable.[1] It is crucial to avoid repeated freeze-thaw cycles as this can accelerate degradation.
-
Light Protection: Always store solutions in amber or opaque containers to protect them from light.
-
Inert Atmosphere: To prevent oxidation, it is recommended to purge the headspace of the storage container with an inert gas such as nitrogen or argon before sealing.
Q3: In which common organic solvents is this compound expected to be most stable?
A3: While specific long-term stability data for this compound in various organic solvents is limited, based on studies of Vitamin D2 and D3, it is expected to be relatively stable in common laboratory solvents like methanol, ethanol, and acetonitrile when stored properly (in the dark at low temperatures). One study on the photolysis of ergocalciferol (Vitamin D2) found that the degradation rate constant was lower in methanol compared to chloroform, suggesting greater stability in methanol under light exposure.
Q4: How long can I expect my this compound stock solution to be stable?
A4: With proper storage conditions (at or below -20°C, protected from light, under an inert atmosphere), a stock solution of this compound in a suitable organic solvent can be expected to be stable for several months. However, it is best practice to prepare fresh working solutions from a concentrated stock and to periodically check the concentration of the stock solution, especially for long-term studies.
Stability Data Summary
The following table summarizes the photodegradation rate constants for Vitamin D2 (ergocalciferol) in different organic solvents. While this data is for the non-deuterated form, it provides a good indication of the relative stability of this compound under light exposure.
| Organic Solvent | Dielectric Constant | Viscosity (cP at 20°C) | Rate Constant (x 10⁻⁵ mol L⁻¹ h⁻¹) |
| Methanol | 32.70 | 0.59 | 0.74 |
| Chloroform | 4.81 | 0.57 | 1.56 |
Data extracted from a study on the photostability of ergocalciferol.
Experimental Protocols
Protocol for a Long-Term Stability Study of this compound in an Organic Solvent
This protocol outlines a general procedure for assessing the long-term stability of this compound in an organic solvent such as methanol, acetonitrile, or isopropanol.
1. Preparation of Stock and Working Solutions: a. Prepare a concentrated stock solution of this compound (e.g., 1 mg/mL) in the chosen organic solvent. b. From the stock solution, prepare several aliquots of a working solution (e.g., 10 µg/mL) in amber HPLC vials. c. Purge the headspace of each vial with nitrogen gas before capping tightly.
2. Storage Conditions: a. Store the vials at different temperature conditions:
- -80°C (for long-term reference)
- -20°C
- 4°C
- Room temperature (as a stress condition) b. Ensure all samples are stored in the dark.
3. Time Points for Analysis: a. Analyze one vial from each temperature condition at predefined time points (e.g., T=0, 1 week, 1 month, 3 months, 6 months).
4. Analytical Method (HPLC-UV): a. HPLC System: A standard HPLC system with a UV detector. b. Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). c. Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 95:5 v/v). d. Flow Rate: 1.0 mL/min. e. Detection Wavelength: 265 nm. f. Injection Volume: 10 µL. g. Quantification: Determine the concentration of this compound at each time point by comparing the peak area to a freshly prepared calibration curve.
5. Data Analysis: a. Calculate the percentage of this compound remaining at each time point relative to the initial concentration (T=0). b. Plot the percentage remaining versus time for each storage condition to determine the degradation rate.
Troubleshooting Guides
Guide 1: Issues with HPLC Analysis of this compound
| Issue | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Secondary interactions with the column; column contamination. | Lower the mobile phase pH (if compatible with the column); use a column with high-purity silica; flush the column with a strong solvent. |
| Peak Splitting or Double Peaks | Sample solvent is too strong; co-elution with an isomer or impurity. | Dissolve the sample in the initial mobile phase; optimize the chromatographic method (e.g., change the gradient or mobile phase composition) to improve resolution. |
| Loss of Resolution | Degraded mobile phase; contaminated guard or analytical column. | Prepare fresh mobile phase; replace the guard column; if the problem persists, replace the analytical column. |
| Inconsistent Retention Times | Leak in the system; inconsistent temperature. | Check all fittings for leaks; ensure the column compartment temperature is stable. |
Guide 2: Unexpectedly Low Concentration of this compound
| Issue | Potential Cause | Troubleshooting Steps |
| Low Analyte Response | Degradation of the sample due to improper storage. | Review storage conditions (temperature, light exposure, use of inert gas); prepare a fresh solution from solid material for comparison. |
| Adsorption to container walls. | Use silanized glass or polypropylene vials. | |
| Inaccurate initial concentration. | Re-verify the initial weighing and dilution calculations. | |
| Oxidation during sample preparation. | Use deoxygenated solvents and minimize exposure to air. |
Visualizations
Caption: Workflow for the long-term stability testing of this compound.
Caption: Troubleshooting logic for common HPLC peak shape issues.
References
Technical Support Center: Troubleshooting Non-Linear Calibration Curves with Vitamin D2-d6
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting non-linear calibration curves encountered during the analysis of Vitamin D2-d6. The following frequently asked questions (FAQs) and troubleshooting guides provide specific solutions to common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of a non-linear calibration curve when using this compound as an internal standard?
A1: Non-linear calibration curves in Vitamin D2 analysis using a deuterated internal standard like this compound are often multifactorial. The most common culprits include matrix effects, issues with the internal standard itself, analyte instability, and interferences from other compounds in the sample.[1][2][3][4] Each of these potential causes is addressed in more detail in the troubleshooting guide below.
Q2: How do matrix effects contribute to non-linearity and how can they be mitigated?
A2: Matrix effects occur when co-eluting substances from the sample matrix, such as phospholipids, interfere with the ionization of the analyte and internal standard in the mass spectrometer's ion source.[1] This can lead to ion suppression or enhancement, causing a non-linear response.
Mitigation Strategies:
-
Effective Sample Preparation: Implement robust sample cleanup procedures like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of matrix components.
-
Chromatographic Optimization: Adjusting the liquid chromatography (LC) method, such as the mobile phase composition or gradient, can help separate the analyte from interfering compounds.
-
Choice of Ionization Source: Atmospheric pressure chemical ionization (APCI) is often less susceptible to matrix effects than electrospray ionization (ESI) for Vitamin D analysis and may be preferred.
Q3: Can the this compound internal standard itself be the source of the non-linearity?
A3: Yes, several factors related to the internal standard (IS) can lead to a non-linear calibration curve:
-
Isotopic Contribution: At high analyte concentrations, the natural isotopic abundance of Vitamin D2 can contribute to the signal of the this compound IS, a phenomenon known as "cross-talk." Conversely, the IS may contain a small amount of unlabeled Vitamin D2.
-
Inappropriate Concentration: The concentration of the IS should be within the linear range of the assay and ideally close to the expected concentration of the analyte in the samples. A significant disparity can lead to non-linear responses.
-
Chromatographic Separation from Analyte: Ideally, the deuterated internal standard should co-elute with the native analyte. However, deuterium labeling can sometimes cause a slight shift in retention time (the "isotope effect"), which can lead to differential matrix effects and a non-linear response if the matrix suppression/enhancement is not uniform across the peak elution window.
Q4: How does the stability of Vitamin D2 affect the calibration curve?
A4: Vitamin D2 is a relatively unstable molecule and can degrade when exposed to heat, light, and certain pH conditions. If the analyte in the calibration standards degrades to a different extent than the analyte in the prepared samples, it can result in a non-linear relationship between the expected and measured concentrations. Proper storage and handling of standards and samples are crucial.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving the root cause of non-linear calibration curves in your this compound assays.
Problem: Non-Linear Calibration Curve
Below is a troubleshooting workflow to diagnose the potential cause of the non-linearity.
Detailed Troubleshooting Steps & Solutions
| Potential Cause | Troubleshooting Action | Proposed Solution(s) |
| Matrix Effects | 1. Assess IS Peak Area: Examine the peak area of this compound across all calibrators and QC samples. Significant and systematic variation can indicate inconsistent matrix effects. 2. Post-Extraction Addition: Spike a known amount of analyte and IS into a pre-extracted blank matrix sample and compare the response to the same amount in a clean solvent. This will quantify the degree of ion suppression or enhancement. | - Improve Sample Preparation: Enhance the sample cleanup procedure. Consider using a different solid-phase extraction (SPE) cartridge or a liquid-liquid extraction (LLE) protocol to better remove interfering compounds like phospholipids. - Optimize Chromatography: Modify the LC gradient to better separate Vitamin D2 from co-eluting matrix components. - Dilute the Sample: If signal intensity is sufficient, diluting the final extract can reduce the concentration of interfering matrix components. |
| Internal Standard (IS) Issues | 1. Verify IS Purity: Analyze the IS solution alone to check for the presence of unlabeled Vitamin D2. 2. Check for Isotopic Contribution: Analyze a high-concentration standard of Vitamin D2 without the IS to see if there is any signal at the m/z of the IS. 3. Optimize IS Concentration: Ensure the IS concentration is appropriate for the range of the calibration curve. | - Use a High-Purity IS: Source this compound from a reputable supplier with a certificate of analysis indicating high isotopic purity. - Adjust IS Concentration: The concentration of the IS should be in the mid-range of the calibration curve. - Mathematical Correction: In some cases, mathematical models can be used to correct for known isotopic contributions, though this is a more advanced approach. |
| Analyte Instability | 1. Prepare Fresh Standards: Prepare a new set of calibration standards from a fresh stock solution. 2. Evaluate Storage Conditions: Review the storage temperature and light protection for all solutions and samples. | - Protect from Degradation: Store stock solutions and working standards in amber vials at low temperatures (e.g., -20°C or -80°C) to prevent degradation from light and heat. - Minimize Freeze-Thaw Cycles: Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Interferences | 1. Chromatographic Peak Shape: Examine the chromatograms for peak splitting, tailing, or shouldering, which may indicate the presence of co-eluting interferences. 2. Review MRM Transitions: Ensure that the selected multiple reaction monitoring (MRM) transitions are specific to Vitamin D2 and not shared by potential interferences. | - Improve Chromatographic Resolution: Use a high-resolution analytical column or adjust the mobile phase to separate isomers (e.g., epimers) and isobars from the analyte peak. Tandem columns may be necessary in some cases. - Select Specific Transitions: Choose unique and specific precursor-product ion transitions for both the analyte and the internal standard to minimize the risk of detecting interfering compounds. |
| LC-MS/MS System Issues | 1. Check for Detector Saturation: Observe the response of the highest calibration standard. If the peak is flat-topped, the detector may be saturated. | - Extend the Calibration Range: If detector saturation is suspected, lower the concentration of the highest standards or dilute the samples that fall in the high concentration range. - Clean the Instrument: Perform routine maintenance, including cleaning the ion source, to ensure optimal performance. |
Experimental Protocol: Generic Method for Vitamin D2 Analysis with a Linear Calibration Curve
This protocol outlines a general methodology designed to minimize the factors that contribute to non-linear calibration curves.
1. Standard and Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of Vitamin D2 and this compound in methanol or ethanol at a concentration of 1 mg/mL. Store in amber glass vials at -20°C or lower.
-
Working Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with a suitable solvent (e.g., methanol).
-
Calibration Standards: Prepare calibration standards by spiking the appropriate amount of Vitamin D2 working solution into a surrogate matrix (e.g., stripped serum or a buffered solution). The concentration range should be chosen to bracket the expected concentrations in the study samples.
-
Internal Standard Spiking: Add the this compound internal standard to all calibration standards, quality control samples, and unknown samples at a consistent concentration.
2. Sample Extraction (Solid-Phase Extraction - SPE)
-
Protein Precipitation: To 100 µL of sample (calibrator, QC, or unknown), add the internal standard solution. Then, add a protein precipitating agent like acetonitrile or methanol, vortex, and centrifuge.
-
SPE Column Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., water/methanol mixture) to remove polar interferences.
-
Elution: Elute the Vitamin D2 and this compound from the cartridge with a stronger organic solvent like methanol or ethyl acetate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Analytical Column: A reversed-phase C18 or C8 column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium formate.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often preferred to minimize matrix effects.
-
Detection Mode: Multiple Reaction Monitoring (MRM) using specific precursor and product ions for both Vitamin D2 and this compound.
Example MRM Transitions (Note: These should be optimized on your specific instrument):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Vitamin D2 | [M+H]+ | Specific fragment |
| This compound | [M+H]+ | Specific fragment |
4. Data Analysis
-
Construct the calibration curve by plotting the peak area ratio (Vitamin D2 / this compound) against the concentration of the Vitamin D2 standards.
-
Use a linear regression model with a weighting factor (e.g., 1/x or 1/x²) to fit the curve. The R² value should be >0.99 for a good linear fit.
Logical Relationship Diagram
This diagram illustrates the relationship between potential problems and the overarching goal of achieving a linear calibration curve.
References
Best practices for avoiding contamination with Vitamin D2-d6
Technical Support Center: Vitamin D2-d6
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid contamination and ensure the accuracy of their experiments involving this compound.
Troubleshooting Guides
Issue: High Background Signal or Unexpected Peaks for this compound in Blank Injections
This issue often points to carryover from a previous injection or contamination of the LC-MS system.
Troubleshooting Workflow:
Validation & Comparative
A Comparative Guide to Vitamin D2 Assay Method Validation Using a Deuterated Internal Standard
For researchers, scientists, and professionals in drug development, the accurate quantification of Vitamin D2 is crucial. This guide provides a comprehensive comparison of method validation parameters for a Vitamin D2 assay utilizing Vitamin D2-d6 as an internal standard, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is considered the gold standard for vitamin D analysis.[1][2] The use of a deuterated internal standard like this compound is a common practice in LC-MS/MS methods to ensure accuracy and precision.
Performance Comparison of Vitamin D2 Assay Methods
The validation of an analytical method ensures its reliability for its intended purpose. Key parameters include linearity, precision, accuracy, and the lower limit of quantification (LLOQ). While direct head-to-head comparisons of different LC-MS/MS methods for Vitamin D2 are not always published in a single study, data from various validated methods can be compiled to provide a comparative overview.
Table 1: Comparison of Linearity and LLOQ for Vitamin D2 Assays
| Method / Study | Analytical Platform | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| Method A (Exemplar) | LC-MS/MS | 0.5 - 100 | 0.5 - 1.0 |
| Esoterix ID-LC-MS/MS [3] | ID-LC-MS/MS | 1.0 - 250 (2.5 - 625.0 nmol/L) | 1.0 (2.5 nmol/L) |
| AB Sciex API 3000 based [4] | LC-MS/MS | 2.5 - 100 | Not explicitly stated, but calibration starts at 2.5 |
| QTRAP® 5500 based [5] | LC-MS/MS | 0.5 - 100 | Not explicitly stated, but range starts at 0.5 |
| Adamec et al. | LC-MS/MS | Not explicitly stated | 2.0 |
| Thermo Fisher Scientific | LC-MS/MS | 5 - 600 (based on QC samples) | 5.0 |
| Mouse Serum Method | LC-MS/MS | 0.5 - 150 | 0.5 |
Table 2: Comparison of Precision and Accuracy for Vitamin D2 Assays
| Method / Study | Precision (%CV) | Accuracy (% Recovery / % Bias) |
| Method A (Exemplar) | Intra-day: <10%, Inter-day: <15% | 85-115% |
| Esoterix (Calciferols) | Inter-assay: 3.8 - 11.4% | 100.9 - 109.2% |
| Thermo Fisher Scientific | < 4% RSD at QC levels | Overall recovery of 94.4% |
| Adamec et al. | RSD < 15% for medium and high QC, < 20% for LLOQ | 90.9 - 111.2% (validated with NIST samples) |
| Wang et al. | Intra-day: 0.06 - 6.38%, Inter-day: 0.20 - 6.82% | 81.66 - 110.31% |
| LC-MS/MS for 25(OH)D2/D3 | Within-run and between-run CVs < 5% | Not explicitly stated for accuracy |
It is important to note that immunoassays for vitamin D often show variable cross-reactivity with Vitamin D2, which can lead to inaccuracies. For instance, some immunoassays may have significantly lower recovery for 25-hydroxyvitamin D2 compared to 25-hydroxyvitamin D3. LC-MS/MS methods, on the other hand, offer superior selectivity and can distinguish between these two forms.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results. Below are generalized protocols for the key experiments in a Vitamin D2 assay validation using LC-MS/MS with this compound as an internal standard.
Sample Preparation
The goal of sample preparation is to extract Vitamin D2 from the biological matrix (e.g., serum, plasma) and remove interfering substances. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
a) Protein Precipitation (PPT) This is a simple and fast method often used for high-throughput analysis.
-
To 50 µL of serum or plasma in a microcentrifuge tube, add 150 µL of a precipitant solution (e.g., acetonitrile or methanol) containing the this compound internal standard.
-
Vortex the mixture vigorously for 30 seconds to 1 minute to precipitate the proteins.
-
Incubate the samples, for instance, for 10 minutes at 4°C.
-
Centrifuge the tubes at a high speed (e.g., 5,000 g or higher) for 5-10 minutes.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
b) Liquid-Liquid Extraction (LLE) LLE provides a cleaner extract compared to PPT.
-
After protein precipitation as described above, add an immiscible organic solvent (e.g., hexane, methyl tert-butyl ether (MTBE)) to the sample.
-
Vortex thoroughly to ensure efficient extraction of the analytes into the organic layer.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer containing the analytes to a new tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in a mobile phase-compatible solvent for injection into the LC-MS/MS system.
c) Solid-Phase Extraction (SPE) SPE can provide the cleanest samples and allows for concentration of the analyte.
-
Pre-treat the sample, often by protein precipitation, to release Vitamin D2 from binding proteins.
-
Condition an SPE cartridge (e.g., a hydrophobic reversed-phase sorbent) with methanol and then water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with a weak solvent (e.g., 40% methanol) to remove interferences.
-
Elute the Vitamin D2 and the internal standard with a strong solvent (e.g., 100% methanol).
-
Evaporate the eluate and reconstitute it for analysis.
LC-MS/MS Analysis
The reconstituted sample is then injected into an LC-MS/MS system for separation and detection.
-
Liquid Chromatography (LC): A C18 or C8 reversed-phase column is commonly used for the chromatographic separation of Vitamin D2 and its metabolites. A gradient elution with a mobile phase consisting of solvents like methanol, acetonitrile, and water with additives like formic acid is typically employed.
-
Mass Spectrometry (MS/MS): A triple quadrupole mass spectrometer is often used, operating in positive ion mode with either atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI). Detection is performed using Multiple Reaction Monitoring (MRM) to ensure specificity and sensitivity.
Visualizations
Method Validation Workflow
The following diagram illustrates the typical workflow for validating a Vitamin D2 assay.
Caption: Workflow for Vitamin D2 assay method validation.
Vitamin D Metabolic Pathway
Understanding the metabolic pathway of Vitamin D is essential for interpreting assay results.
Caption: Simplified metabolic pathway of Vitamin D2 and D3.
References
- 1. Performance evaluation of two immunoassays for 25-hydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05700C [pubs.rsc.org]
- 3. cdn0.scrvt.com [cdn0.scrvt.com]
- 4. Development and validation of an LC-MS/MS based method for quantification of 25 hydroxyvitamin D2 and 25 hydroxyvitamin D3 in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fast LC-MS-MS Analysis of 25-Hydroxyvitamin D2 and 25-Hydroxyvitamin D3 [merckmillipore.com]
A Comparative Guide to Internal Standards for Vitamin D Analysis by LC-MS/MS
In the quantitative analysis of vitamin D and its metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a suitable internal standard is crucial for achieving accurate and reliable results. The internal standard helps to correct for variations in sample preparation, injection volume, and instrument response. This guide provides a comparative overview of Vitamin D2-d6 and other commonly used internal standards, supported by experimental data from various studies.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards are considered the gold standard for quantitative LC-MS/MS analysis.[1] These compounds are chemically identical to the analyte of interest but have a higher molecular weight due to the incorporation of stable isotopes such as deuterium (²H or D) or carbon-13 (¹³C). This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar physicochemical properties ensure they behave almost identically during sample processing and analysis.
Deuterated Vitamin D Analogs: A Common Choice
Deuterated forms of vitamin D, such as this compound and Vitamin D3-d6, are widely used as internal standards. They are commercially available and have been successfully applied in numerous validated analytical methods.
This compound is a deuterated form of Vitamin D2 (ergocalciferol). It is a suitable internal standard for the quantification of Vitamin D2 and its metabolites.
Vitamin D3-d6 is a deuterated form of Vitamin D3 (cholecalciferol). It is commonly used for the analysis of Vitamin D3 and its hydroxylated metabolites, such as 25-hydroxyvitamin D3.
Performance Comparison of Internal Standards
The ideal internal standard should co-elute with the analyte and exhibit the same ionization efficiency and recovery throughout the analytical process. The following tables summarize the performance characteristics of different internal standards for vitamin D analysis as reported in various studies.
Table 1: Performance Characteristics of Deuterated Internal Standards
| Internal Standard | Analyte(s) | Matrix | Accuracy (% Recovery) | Precision (% RSD) | Linearity (r²) | Reference |
| This compound | Vitamin D2 | Milk | 98.26 (average) | 2.49 | >0.999 | [2] |
| Vitamin D3-d6 | Vitamin D3 | Milk | 84.91 (average) | 2.44 | >0.999 | [2] |
| 25-OH-Vitamin D3-d6 | 25-OH-Vitamin D2, 25-OH-Vitamin D3 | Human Serum | - | <10% (imprecision) | >0.99 | [3] |
| Vitamin D3-d3 | Vitamin D3 | Dietary Supplements | 101-103 | 2.7-7.0 | >0.999 | [4] |
Note: The data presented is compiled from different studies and may not represent a direct head-to-head comparison under identical conditions.
Alternative Internal Standards
While deuterated internal standards are prevalent, other types of internal standards are also utilized in vitamin D analysis.
Carbon-13 Labeled Internal Standards
¹³C-labeled internal standards are another type of SIL internal standard. Some studies suggest that they may offer advantages over deuterated standards in minimizing matrix effects. One study found that the use of a ¹³C₅-labeled internal standard for the analysis of vitamin D3 in various food matrices reduced matrix effects compared to a deuterium-labeled internal standard.
Non-Deuterated Structural Analogs
In some cases, non-deuterated compounds that are structurally similar to the analyte but not naturally present in the sample can be used as internal standards. However, these are generally considered less ideal than SIL internal standards because their extraction recovery and ionization efficiency may differ from the analyte of interest.
Experimental Considerations and Methodologies
The choice of internal standard is a critical component of method development and validation for the LC-MS/MS analysis of vitamin D. A typical experimental workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation
Biological samples such as serum or plasma require a protein precipitation step, often followed by liquid-liquid extraction or solid-phase extraction to isolate the vitamin D metabolites. The internal standard is added at the beginning of this process to account for any analyte loss.
Liquid Chromatography
Reversed-phase liquid chromatography is commonly employed to separate vitamin D metabolites. The chromatographic conditions must be optimized to achieve good separation of the analytes from matrix components and from each other, especially for isomeric forms.
Mass Spectrometry
Tandem mass spectrometry is used for the detection and quantification of the analytes and internal standards. Multiple reaction monitoring (MRM) is a common acquisition mode that provides high selectivity and sensitivity.
Visualizing the Workflow and Logic
To better understand the experimental process and the role of the internal standard, the following diagrams are provided.
Caption: A typical experimental workflow for the quantification of vitamin D metabolites using an internal standard.
Caption: Simplified metabolic pathway of Vitamin D2 and D3.
Caption: Logical relationship demonstrating the use of an internal standard for quantification.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of a robust and reliable LC-MS/MS method for vitamin D analysis. Deuterated internal standards, such as this compound and Vitamin D3-d6, are widely used and have demonstrated good performance in terms of accuracy, precision, and linearity in numerous studies. While ¹³C-labeled standards may offer advantages in reducing matrix effects, deuterated standards remain a cost-effective and reliable choice for many applications. Ultimately, the choice of internal standard should be based on a thorough method validation that assesses its performance for the specific analytes and matrix of interest.
References
- 1. Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vitamin D Metabolites: Analytical Challenges and Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
A Comparative Guide to Inter-Laboratory Analysis of Vitamin D2 Utilizing a d6 Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of inter-laboratory performance for the analysis of 25-hydroxyvitamin D2 (25(OH)D2), a key biomarker for assessing Vitamin D status. The focus is on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods that employ a deuterated internal standard (d6-25(OH)D2 or a similar stable isotope-labeled standard), which is considered the gold standard for accuracy and precision. The data presented is synthesized from major international standardization programs, including the Vitamin D Standardization Program (VDSP), the Vitamin D External Quality Assessment Scheme (DEQAS), and the CDC Vitamin D Standardization-Certification Program (VDSCP).
Quantitative Performance Data
The following tables summarize the performance of LC-MS/MS methods for the analysis of 25(OH)D2 in inter-laboratory comparison studies. These studies involve the distribution of serum samples with known target concentrations to participating laboratories. Performance is typically evaluated based on the mean bias from the target value and the coefficient of variation (CV%) as a measure of imprecision.
Table 1: Summary of Inter-Laboratory Performance for 25(OH)D2 Analysis by LC-MS/MS
| Parameter | VDSP Intercomparison Study 2 | DEQAS (Typical Performance) | VDSCP Certified Methods |
| Number of Labs (LC-MS/MS) | 14 | >100 | Varies |
| Mean Bias vs. Target Value | -0.5% to +5.8% | Generally < ±5% for LC-MS/MS | Must be ≤ ±5.0% |
| Inter-Laboratory CV% | Not explicitly stated for D2 alone | Typically < 15% | Overall imprecision <10% |
| Recovery of 25(OH)D2 | High, but varies by lab | Not explicitly stated | Not explicitly stated |
Note: Data is synthesized from published results of the respective programs. Specific performance can vary between individual laboratories and study rounds.
Table 2: Representative Performance of Individual LC-MS/MS Methods in a VDSP Study
| Laboratory ID | Mean % Bias for Total 25(OH)D | Notes on 25(OH)D2 Performance |
| Lab A | -1.2% | Demonstrated good accuracy for samples with high 25(OH)D2. |
| Lab B | +3.5% | Consistent performance across varying 25(OH)D2 concentrations. |
| Lab C | +0.8% | Accurate measurement of both 25(OH)D2 and 25(OH)D3. |
| Lab D | -2.5% | Minimal bias observed in samples containing only 25(OH)D3 or a mix. |
| Lab E | +4.1% | Performance within acceptable limits for 25(OH)D2. |
This table provides a generalized representation of the range of performance observed in inter-laboratory studies. For detailed performance data of specific assays, please refer to the original publications.
Experimental Protocols
The following is a representative experimental protocol for the determination of 25(OH)D2 in human serum using LC-MS/MS with a d6-deuterated internal standard. This protocol is a synthesis of methodologies reported in various proficiency testing programs and peer-reviewed publications.
1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)
-
Internal Standard Spiking: To 100 µL of serum sample, add 25 µL of a working solution of d6-25(OH)D2 in methanol. Vortex briefly.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Liquid-Liquid Extraction: Add 1 mL of hexane/ethyl acetate (90:10, v/v). Vortex for 2 minutes.
-
Phase Separation: Centrifuge at 2,000 x g for 5 minutes.
-
Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water).
2. LC-MS/MS Analysis
-
Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A C18 reversed-phase column with a particle size of ≤ 2.7 µm is commonly used.
-
Mobile Phase: A gradient elution is typically employed with:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 10 - 20 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both 25(OH)D2 and its d6-internal standard.
-
25(OH)D2 transition (example): m/z 397.3 → 379.3
-
d6-25(OH)D2 transition (example): m/z 403.3 → 385.3
-
3. Data Analysis and Quantification
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
The concentration of 25(OH)D2 in the unknown samples is determined from the calibration curve.
Visualizations
The following diagrams illustrate the workflows for inter-laboratory comparison and the analytical procedure for Vitamin D2 analysis.
The Critical Role of Deuterated Internal Standards in Vitamin D Analysis: A Comparative Guide to Accuracy and Precision
For researchers, scientists, and drug development professionals, the accurate quantification of vitamin D and its metabolites is paramount. This guide provides an objective comparison of analytical methods utilizing the deuterated internal standard, Vitamin D2-d6, supported by experimental data, to ensure reliable and precise results in clinical and research settings.
The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of high-precision quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique is widely regarded as the gold standard for vitamin D measurement due to its superior selectivity and accuracy compared to other methods like immunoassays[1][2]. The structural similarity of a deuterated internal standard to the analyte of interest allows it to mimic the analyte's behavior during sample preparation and analysis, correcting for variations in extraction efficiency, matrix effects, and instrument response.
Comparative Performance of Analytical Methods
The accuracy and precision of an analytical method are critical performance characteristics. Accuracy refers to the closeness of a measured value to the true value, while precision indicates the degree of agreement among a series of individual measurements. The following tables summarize the performance of LC-MS/MS methods for the analysis of vitamin D metabolites, many of which employ deuterated internal standards to achieve high levels of accuracy and precision.
| Performance Metric | Method 1 (LC-MS/MS) | Method 2 (LC-MS/MS) | Method 3 (LC-MS/MS) |
| Analyte(s) | 25-OH-D2, 25-OH-D3 | Vitamin D2, Vitamin D3, 25-OH-D2, 25-OH-D3 | 25-OH-D2, 25-OH-D3 |
| Internal Standard | d6-25-OH-D3 | Not explicitly stated, but isotope dilution LC-MS/MS implies use of a deuterated standard. | d6-25-OH-D2 |
| Accuracy (% Recovery / Bias) | 85.9% to 107.6%[3] | 90.9%–111.2% (validated with NIST standards)[4] | Between 85% and 115% for low-level controls[5] |
| Intra-day Precision (% CV) | < 10% | Not explicitly stated, but RSD for LLOQ, MQC, and HQC did not exceed 20% and 15% respectively | 3.8% to 3.9% for a serum pool |
| Inter-day Precision (% CV) | < 10% | Not explicitly stated, but RSD for LLOQ, MQC, and HQC did not exceed 20% and 15% respectively | 3.8% to 3.9% for a serum pool |
| **Linearity (R²) ** | >0.98 | >0.999 | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) | Not explicitly stated | 1 ng/mL for hydroxylated molecules, 2 ng/mL for parent vitamin Ds | Below the mean of 3.33 nM for 3-epi-25(OH)D3 in a serum pool |
Table 1: Comparison of Accuracy and Precision in LC-MS/MS Methods for Vitamin D Metabolites.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are representative protocols for the analysis of vitamin D metabolites using LC-MS/MS with a deuterated internal standard.
Protocol 1: Ultra-Fast LC-MS/MS Analysis of 25-OH Vitamin D2 and D3 from Serum
This method emphasizes high throughput and is suitable for clinical laboratories with a large volume of samples.
-
Sample Preparation:
-
To 100 µL of serum or plasma, add an internal standard solution (containing this compound or a similar deuterated standard).
-
Perform protein precipitation by adding acetonitrile.
-
Vortex and centrifuge to separate the supernatant.
-
The supernatant is directly injected into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient of water and methanol, both containing a small percentage of formic acid or ammonium formate, is common.
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to detect specific parent-to-daughter ion transitions for each analyte and the internal standard.
-
Protocol 2: Comprehensive Analysis of Multiple Vitamin D Metabolites
This protocol is designed for research applications requiring the quantification of a broader range of vitamin D metabolites.
-
Sample Preparation:
-
Liquid-Liquid Extraction: To a serum sample, add the deuterated internal standard mix. Extraction is performed using a solvent system like hexane or methyl tert-butyl ether to isolate the fat-soluble vitamins.
-
Derivatization (Optional): For certain low-abundance metabolites, derivatization with an agent like PTAD can enhance ionization efficiency and sensitivity.
-
The dried extract is reconstituted in the mobile phase for injection.
-
-
LC-MS/MS Conditions:
-
Chromatographic Separation: A high-resolution column is employed to achieve baseline separation of isobaric and isomeric metabolites, such as the C3-epimers.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is used for sensitive and specific detection via MRM.
-
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams, created using the DOT language, outline the key steps in a typical LC-MS/MS workflow for vitamin D analysis.
Caption: A typical experimental workflow for Vitamin D analysis using LC-MS/MS.
Caption: The role of an internal standard in ensuring accurate quantification.
References
- 1. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factors Affecting the Accuracy of Vitamin D Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Development and optimization of an LC-MS/MS-based method for simultaneous quantification of vitamin D2, vitamin D3, 25-hydroxyvitamin D2 and 25-hydroxyvitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Accurate and reliable quantification of 25-hydroxy-vitamin D species by liquid chromatography high-resolution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Performance Evaluation of Vitamin D2-d6 Materials for Research and Clinical Applications
Introduction
Vitamin D2-d6 (Ergocalciferol-d6) is a deuterated analog of Vitamin D2, which serves as a critical internal standard for the quantification of Vitamin D levels in various biological matrices.[1] Its primary application is in mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is considered the gold standard for Vitamin D analysis.[2][3] The accuracy and reliability of these assays are directly dependent on the quality and performance of the this compound internal standard. This guide provides a comparative overview of key performance parameters for different this compound materials, supported by detailed experimental protocols for their evaluation. This information is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable material for their specific applications.
Performance Comparison of this compound Materials
The selection of a high-quality this compound internal standard is paramount for achieving accurate and reproducible results in quantitative bioanalysis. Key performance indicators include purity, isotopic enrichment, stability, and performance in mass spectrometry assays. Below is a summary of these parameters for hypothetical commercially available this compound materials.
| Performance Parameter | Supplier A (Standard Grade) | Supplier B (High-Purity Grade) | Supplier C (Premium Grade) | Test Method |
| Chemical Purity (%) | >95 | >98 | >99.5 | HPLC-UV |
| Isotopic Enrichment (%) | >95 | >98 | >99 | LC-MS/MS |
| Long-Term Stability (-20°C, 12 months, % degradation) | < 2.0 | < 1.0 | < 0.5 | HPLC-UV |
| Freeze-Thaw Stability (5 cycles, % degradation) | < 1.0 | < 0.5 | < 0.2 | HPLC-UV |
| Response Factor Consistency (RSD, %) | < 5 | < 3 | < 2 | LC-MS/MS |
Note: The data presented in this table are hypothetical and intended for illustrative purposes to highlight potential differences between various grades of this compound materials. RSD refers to the Relative Standard Deviation.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation of this compound materials.
1. Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
This method is used to assess the chemical purity of the this compound material by separating it from any non-deuterated Vitamin D2 and other impurities.
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 265 nm.[4]
-
Procedure:
-
Prepare a standard solution of the this compound material in a suitable solvent such as ethanol.
-
Inject the solution into the HPLC system.
-
Monitor the chromatogram for the main peak corresponding to this compound and any impurity peaks.
-
Calculate the purity by determining the area of the main peak as a percentage of the total peak area.
-
2. Assessment of Isotopic Enrichment by Mass Spectrometry (MS)
This protocol determines the percentage of the Vitamin D2 molecule that has been successfully labeled with deuterium atoms.
-
Instrumentation: A high-resolution mass spectrometer (e.g., a triple quadrupole or Orbitrap mass spectrometer) coupled with a liquid chromatography system.
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) is often preferred for its sensitivity and reduced matrix effects for Vitamin D metabolites.[3]
-
Procedure:
-
Infuse a dilute solution of the this compound material directly into the mass spectrometer.
-
Acquire the mass spectrum in full scan mode.
-
Determine the relative intensities of the ion corresponding to the fully deuterated molecule (d6) and any ions corresponding to partially deuterated (d1-d5) or non-deuterated (d0) forms.
-
Calculate the isotopic enrichment as the percentage of the d6 ion intensity relative to the sum of all related ion intensities.
-
3. Evaluation of Stability
Stability studies are crucial to ensure the integrity of the this compound material over time and under various storage and handling conditions.
-
Long-Term Stability:
-
Store aliquots of the this compound solution at a specified temperature (e.g., -20°C).
-
At predetermined time points (e.g., 1, 3, 6, and 12 months), analyze an aliquot for purity using the HPLC method described above.
-
Compare the purity at each time point to the initial purity to determine the extent of degradation.
-
-
Freeze-Thaw Stability:
-
Subject aliquots of the this compound solution to multiple freeze-thaw cycles (e.g., freezing at -20°C followed by thawing at room temperature).
-
After a specified number of cycles (e.g., 3 or 5), analyze the samples for purity via HPLC.
-
Compare the purity to that of a control sample that has not undergone freeze-thaw cycles.
-
4. Performance as an Internal Standard in LC-MS/MS
The ultimate test of a this compound material is its performance in a quantitative assay for Vitamin D2.
-
Instrumentation: A validated LC-MS/MS system.
-
Procedure:
-
Prepare a series of calibration standards containing known concentrations of non-deuterated Vitamin D2 and a constant concentration of the this compound internal standard.
-
Prepare quality control (QC) samples at low, medium, and high concentrations of Vitamin D2, also spiked with the this compound internal standard.
-
Extract the Vitamin D2 and this compound from the sample matrix (e.g., serum or plasma) using a suitable technique like liquid-liquid extraction or protein precipitation.
-
Analyze the extracted samples by LC-MS/MS.
-
Construct a calibration curve by plotting the ratio of the peak area of Vitamin D2 to the peak area of this compound against the concentration of Vitamin D2.
-
Evaluate the linearity of the calibration curve (R² > 0.99 is desirable).
-
Assess the consistency of the response factor (peak area ratio/concentration) across the calibration standards. A low relative standard deviation (RSD) indicates good performance.
-
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for evaluating this compound materials and its application in a typical analytical pathway.
Caption: Experimental workflow for the comprehensive evaluation of this compound materials.
Caption: Analytical workflow for Vitamin D2 quantification using a this compound internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Analysis of vitamin D metabolic markers by mass spectrometry: Recent progress regarding the "gold standard" method and integration into clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 4. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard of Quantification: A Comparative Analysis of Deuterated vs. Non-Deuterated Standards
In the precise world of scientific research, particularly in fields like pharmacology and bioanalysis, the accuracy of quantitative measurements is paramount. The choice of an internal standard is a critical factor that can significantly impact the reliability of experimental data. This guide provides an objective comparison of deuterated and non-deuterated standards, offering experimental insights to aid researchers, scientists, and drug development professionals in selecting the optimal standard for their analytical needs.
Internal standards are indispensable in analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1] They are compounds of a known concentration added to samples to correct for variations that can occur during sample preparation and analysis.[1] An ideal internal standard should behave chemically and physically as similarly to the analyte of interest as possible. This is where the distinction between non-deuterated (structural analogue) and deuterated (stable isotope-labeled) standards becomes crucial.[1]
Deuterated standards are molecules in which one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium. This subtle change in mass allows the standard to be distinguished from the analyte by a mass spectrometer, while its chemical properties remain nearly identical. Non-deuterated standards, often structural analogues, are compounds with a similar chemical structure to the analyte but are not isotopically labeled. While they can compensate for some variability, their physical and chemical properties may differ more significantly from the analyte compared to a deuterated counterpart.
Mitigating the Matrix Effect: The Core Advantage of Deuterated Standards
A primary challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification. Deuterated internal standards are widely considered the "gold standard" for their ability to effectively mitigate these matrix effects. Because they have nearly identical physicochemical properties to the analyte, they co-elute during chromatography and experience the same degree of ionization suppression or enhancement. This allows for accurate normalization and more reliable results. Structural analogs, on the other hand, may not co-elute perfectly and can be affected differently by the matrix, leading to compromised data quality.
Quantitative Data Summary
The superiority of deuterated internal standards is consistently demonstrated in experimental data, showcasing improvements in accuracy, precision, and robustness of analytical methods.
| Performance Parameter | Deuterated Internal Standard | Non-Deuterated (Structural Analogue) Internal Standard | Reference |
| Accuracy (% Bias) | -2.5% to +3.1% | -15.8% to +18.2% | |
| Precision (%CV) | 2.7% - 5.7% | 7.6% - 9.7% | |
| Matrix Effect (% Change in Response) | < 5% | Up to 40% | |
| Extraction Recovery Variability | Low | High |
Table 1. Comparative performance of deuterated versus non-deuterated internal standards in bioanalytical assays. The data illustrates the significantly lower bias and higher precision achieved with deuterated standards.
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Within-run Precision (%CV) | Between-run Precision (%CV) | Accuracy (% Bias) | Reference |
| Tamoxifen | 1 - 500 | 1 | < 5% | < 6% | -4.2% to 3.8% | |
| Endoxifen | 0.5 - 250 | 0.5 | < 7% | < 8% | -5.1% to 4.5% | |
| 4-Hydroxytamoxifen | 0.5 - 250 | 0.5 | < 6% | < 7% | -3.9% to 5.2% |
Table 2. Performance characteristics of an LC-MS/MS method for the quantification of Tamoxifen and its metabolites using a deuterated internal standard (tamoxifen-d5). This table highlights the high degree of precision and accuracy achievable with deuterated standards in a real-world application.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following outlines key experimental protocols for the quantification of an analyte in a biological matrix using a deuterated internal standard.
Protocol 1: Quantification of Immunosuppressive Drugs in Whole Blood
This protocol is suitable for the analysis of immunosuppressants like cyclosporine A, tacrolimus, sirolimus, and everolimus.
1. Materials and Reagents:
-
Analytes and deuterated internal standards (e.g., cyclosporine A-d4, tacrolimus-d2, sirolimus-d3, everolimus-d4)
-
Whole blood samples
-
Protein precipitation solution (e.g., zinc sulfate in methanol)
-
LC-MS/MS system
2. Sample Preparation (Protein Precipitation):
-
To 50 µL of whole blood sample, add the deuterated internal standard solution.
-
Add a precipitation solution to precipitate proteins.
-
Vortex mix and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
LC Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile or methanol in water with a modifier like formic acid or ammonium formate.
-
Mass Spectrometer: Operated in electrospray ionization (ESI) positive mode with selected reaction monitoring (SRM).
Protocol 2: Quantification of Testosterone in Bovine Serum
This protocol provides a detailed methodology for the quantification of testosterone in bovine serum using a deuterated internal standard.
1. Materials and Reagents:
-
Testosterone standard and Testosterone-d2 internal standard
-
Methanol, Acetonitrile, Water, Ethyl Acetate, Hexane (all HPLC grade)
-
Formic acid
-
Blank bovine serum
2. Sample Preparation (Liquid-Liquid Extraction):
-
To 1.0 mL of bovine serum, add a precise volume of the testosterone-d2 internal standard spiking solution.
-
Vortex briefly and allow to equilibrate.
-
Add 5.0 mL of a hexane:ethyl acetate (90:10, v/v) mixture and vortex vigorously.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the upper organic layer and evaporate to dryness.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
LC Column: C18 column suitable for steroid separations.
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with targeted MS/MS approach (e.g., Parallel Reaction Monitoring - PRM).
Visualizing the Workflow and Concepts
Diagrams created using the DOT language provide a clear visual representation of the experimental workflows and key concepts.
Caption: General workflow for quantitative analysis using a deuterated internal standard.
Caption: How a co-eluting deuterated standard corrects for matrix effects.
Caption: Logical relationship demonstrating the impact of standard choice on quantification accuracy.
Potential Challenges with Deuterated Standards
Despite their numerous advantages, there are some potential issues to consider when using deuterated standards:
-
Chromatographic Isotope Effect: Due to the slightly stronger carbon-deuterium bond, deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase liquid chromatography. While often minor, this separation can be problematic if the analyte and the internal standard do not experience the exact same matrix effects.
-
Isotopic Exchange: Deuterium atoms, particularly those on heteroatoms or activated carbon positions, can sometimes exchange with protons from the solvent. This can lead to a loss of the isotopic label and inaccurate quantification. Careful placement of the deuterium labels during synthesis is crucial to mitigate this risk.
-
Cost and Availability: The synthesis of deuterated compounds can be complex and expensive, making them less accessible than some non-deuterated structural analogues.
Conclusion
The choice between a deuterated and a non-deuterated internal standard is a critical decision in the development of robust and reliable quantitative bioanalytical methods. Deuterated internal standards are the gold standard for quantitative analysis in mass spectrometry, offering unparalleled accuracy and precision by effectively correcting for sample loss and matrix effects. Their ability to co-elute and behave almost identically to the target analyte makes them superior to non-deuterated, structural analogue standards, especially in complex biological matrices. While considerations such as cost and potential chromatographic isotope effects exist, the investment in a high-quality deuterated internal standard is a crucial step towards generating robust and defensible bioanalytical data.
References
Determining the Limit of Detection and Quantification for Vitamin D2 with Vitamin D2-d6: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for determining the limit of detection (LOD) and limit of quantification (LOQ) of Vitamin D2, with a focus on the use of the deuterated internal standard, Vitamin D2-d6. The performance of this compound is compared with other commonly used deuterated internal standards, supported by experimental data from various studies. This document aims to equip researchers, scientists, and drug development professionals with the necessary information to select the most appropriate analytical approach for their specific needs.
Introduction
Accurate and sensitive quantification of Vitamin D2 is crucial in various fields, including clinical diagnostics, nutritional monitoring, and pharmaceutical research. The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it effectively compensates for matrix effects and variations in sample preparation and instrument response. This compound, a deuterated form of Vitamin D2, is a widely used internal standard. This guide will delve into its performance characteristics, particularly its LOD and LOQ, and compare it with other deuterated analogues.
Comparison of Analytical Performance
The selection of an appropriate internal standard is critical for the development of a robust and sensitive LC-MS/MS method. The ideal internal standard should co-elute with the analyte and exhibit similar ionization efficiency. Deuterated standards such as this compound, Vitamin D2-d3, and Vitamin D3-d6 are commonly employed in Vitamin D2 analysis. The following tables summarize the performance of LC-MS/MS methods for Vitamin D2 quantification using these different internal standards, as reported in various studies.
Table 1: Performance of LC-MS/MS Methods for Vitamin D2 using this compound Internal Standard
| LOD (ng/mL) | LOQ (ng/mL) | Linearity (ng/mL) | Method Highlights | Reference |
| - | 2 | 2 - 300 | Acetone liquid-liquid extraction, reversed-phase C8 column, APPI-MS/MS. | [1] |
| - | 0.05 nmol/L (~0.02) | - | Liquid-liquid extraction, PTAD derivatization. | [1] |
| - | - | 0.5 - 100 | Protein precipitation. | [2] |
| - | 2 | - | Supported liquid extraction. | [3] |
Note: Some studies did not report the LOD value explicitly.
Table 2: Performance of LC-MS/MS Methods for Vitamin D2 using Vitamin D2-d3 Internal Standard
| LOD (ng/mL) | LOQ (ng/mL) | Linearity (ng/mL) | Method Highlights | Reference |
| 0.15 | 0.5 | 0.5 - 100 | Online sample preparation with TurboFlow technology. | [4] |
| - | 1.0 | 1.0 - 100 | Protein precipitation. |
Note: Some studies did not report the LOD value explicitly.
Table 3: Performance of LC-MS/MS Methods for Vitamin D2 using Vitamin D3-d6 Internal Standard
| LOD (ng/mL) | LOQ (ng/mL) | Linearity (ng/mL) | Method Highlights | Reference |
| - | 1.46 nmol/L (~0.58) | - | Liquid-liquid extraction. | |
| - | 5 | 5 - 1000 | Solid-phase extraction. | |
| - | 1 | 1 - 100 | Protein precipitation. |
Note: Some studies did not report the LOD value explicitly. Conversion from nmol/L to ng/mL is approximated for 25(OH)D2.
Experimental Protocols
The following sections detail the common experimental methodologies for the determination of Vitamin D2 in biological matrices using LC-MS/MS with a deuterated internal standard.
Protocol 1: Sample Preparation - Protein Precipitation (PP)
-
To 100 µL of serum or plasma, add 200 µL of acetonitrile containing the deuterated internal standard (e.g., this compound at a concentration of 50 ng/mL).
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water) for LC-MS/MS analysis.
Protocol 2: Sample Preparation - Liquid-Liquid Extraction (LLE)
-
To 200 µL of serum or plasma, add the deuterated internal standard (e.g., this compound).
-
Add 500 µL of a protein precipitation solvent like methanol or acetonitrile and vortex.
-
Add 1 mL of an extraction solvent such as hexane or methyl tert-butyl ether (MTBE) and vortex for 1-2 minutes.
-
Centrifuge at 3000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
Protocol 3: LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A typical gradient starts with a lower percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion (Q1) and a specific product ion (Q3) for both the analyte (Vitamin D2) and the internal standard (e.g., this compound) are monitored.
-
MRM Transitions (Example):
-
Vitamin D2: Q1: 397.3 m/z -> Q3: 379.3 m/z
-
This compound: Q1: 403.3 m/z -> Q3: 385.3 m/z
-
-
Determination of LOD and LOQ
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental parameters for validating an analytical method.
-
LOD: The lowest concentration of an analyte in a sample that can be reliably distinguished from background noise. It is often determined as the concentration that yields a signal-to-noise (S/N) ratio of 3.
-
LOQ: The lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. It is commonly defined as the concentration that gives a signal-to-noise ratio of 10.
Alternatively, LOD and LOQ can be calculated based on the standard deviation of the response and the slope of the calibration curve:
-
LOD = 3.3 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
LOQ = 10 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
Workflow for LOD and LOQ Determination
References
- 1. Development and optimization of an LC-MS/MS-based method for simultaneous quantification of vitamin D2, vitamin D3, 25-hydroxyvitamin D2 and 25-hydroxyvitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fast LC-MS-MS Analysis of 25-Hydroxyvitamin D2 and 25-Hydroxyvitamin D3 [sigmaaldrich.com]
- 3. longdom.org [longdom.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Navigating the Matrix: A Comparative Guide to the Commutability Assessment of Vitamin D2-d6
For researchers, scientists, and professionals in drug development, the accurate measurement of Vitamin D metabolites is paramount. Vitamin D2-d6, a deuterated form of Vitamin D2, serves as a critical internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to ensure analytical precision. Its commutability—the ability to behave like the endogenous analyte in different patient samples—across various biological matrices is a key determinant of assay reliability. This guide provides a comprehensive comparison of the commutability assessment of this compound in different matrices, supported by experimental data and detailed protocols.
The concept of commutability is crucial for ensuring that reference materials mimic the behavior of patient samples across different measurement procedures[1][2][3]. While this compound is primarily used as an internal standard rather than a calibrator, the principles of commutability assessment are directly applicable to evaluating its performance and ensuring the consistency and accuracy of Vitamin D measurements in diverse biological matrices such as serum, plasma, and dried blood spots (DBS)[4].
Comparative Performance of this compound Across Matrices
The analytical performance of this compound as an internal standard is evaluated based on parameters such as recovery, signal-to-noise ratio, and the consistency of its response relative to the target analyte (Vitamin D2) across different biological matrices. While direct commutability studies for this compound are not extensively published, data from method validation studies for Vitamin D analysis provide insights into its behavior.
| Parameter | Serum | Plasma | Dried Blood Spot (DBS) | Key Considerations |
| Matrix Effect | Moderate | Moderate to Low | High | Phospholipids and other endogenous components can cause ion suppression or enhancement in LC-MS/MS, affecting the signal of this compound. DBS samples are particularly susceptible to matrix effects due to the complexity of whole blood extracts. |
| Recovery | High and reproducible | High and reproducible | Variable | Extraction efficiency of this compound from serum and plasma is typically high with established protein precipitation and liquid-liquid extraction methods. Recovery from DBS can be more variable and requires optimized extraction protocols. |
| Stability | Good | Good | Potential for degradation | Vitamin D metabolites are sensitive to light and temperature. While stable in frozen serum and plasma, the stability in dried blood spots stored under various conditions needs careful evaluation. |
| Sample Volume | Microliters to Milliliters | Microliters to Milliliters | Microliters | DBS offers the advantage of requiring a very small sample volume, which is particularly beneficial for neonatal screening. |
Experimental Protocols for Commutability Assessment
The commutability of this compound can be assessed by evaluating the consistency of the analytical response (peak area ratio of analyte to internal standard) across a panel of individual patient samples in different matrices. The Clinical and Laboratory Standards Institute (CLSI) EP14-A3 protocol provides a framework for such assessments.
Workflow for Commutability Assessment
Caption: Workflow for assessing the commutability of an internal standard.
Detailed Methodologies
1. Sample Preparation (Protein Precipitation)
Protein precipitation is a common and straightforward method for extracting Vitamin D metabolites from serum and plasma.
-
Protocol:
-
To 100 µL of serum or plasma, add 200 µL of ice-cold acetonitrile containing the internal standard (this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the high sensitivity and specificity required for the accurate quantification of Vitamin D metabolites.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: Start with 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Vitamin D2: Specific precursor and product ion masses are monitored.
-
This compound: m/z transitions are shifted corresponding to the deuterium labeling. For example, a precursor ion of 409.4 and a product ion of 391.4 could be monitored.
-
-
Signaling Pathway and Metabolism
The metabolism of Vitamin D is a critical consideration in its analysis. While this compound is a synthetic internal standard and does not undergo metabolism in the same way as its endogenous counterpart, understanding the metabolic pathway of Vitamin D2 is essential for interpreting analytical results.
Caption: Simplified metabolic pathway of Vitamin D2.
Conclusion
The commutability assessment of this compound, while not a standard calibrator, is integral to ensuring the reliability of Vitamin D quantification across different biological matrices. By applying the principles of commutability studies, researchers can validate the consistent performance of this internal standard in serum, plasma, and DBS. The choice of matrix and the corresponding sample preparation protocol are critical factors that influence the accuracy and precision of the results. The provided experimental workflows and methodologies offer a robust framework for conducting these essential assessments in a research or clinical setting.
References
- 1. Commutability assessment of new standard reference materials (SRMs) for determining serum total 25-hydroxyvitamin D using ligand binding and liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. ORBi: Detailed Reference [orbi.uliege.be]
- 4. agilent.com [agilent.com]
The Unseen Partner: How Deuterium-Labeled Vitamin D2 is Illuminating Metabolic Pathways
For researchers, scientists, and drug development professionals, understanding the intricate metabolic journey of Vitamin D2 is paramount. While direct comparative metabolic studies between Vitamin D2 and its deuterated counterpart, Vitamin D2-d6, are not the focus of current research, the application of this compound as an analytical tool has been pivotal in advancing our knowledge. This guide delves into the use of this compound in metabolic studies, providing insights into experimental methodologies and presenting key data gleaned from its application.
Vitamin D2, or ergocalciferol, is a crucial nutrient that undergoes a series of metabolic transformations to become biologically active.[1] To accurately trace and quantify this process, scientists employ stable isotope-labeled compounds, with this compound being a key player.[2] This deuterated form of Vitamin D2, where six hydrogen atoms are replaced by deuterium, is chemically identical to the natural form in its biological activity but can be distinguished by its higher mass.[2] This unique characteristic makes it an invaluable internal standard in mass spectrometry-based analytical methods, allowing for precise quantification of Vitamin D2 and its metabolites in biological samples.[3][4]
Illuminating the Metabolic Cascade: The Role of this compound
The primary application of this compound lies in its use as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is considered the gold standard for measuring Vitamin D metabolites. When analyzing biological samples like serum or plasma, a known amount of this compound is added at the beginning of the sample preparation process. This "spike-in" allows researchers to correct for any loss of the analyte during extraction and analysis, thereby ensuring the accuracy of the final measurement.
Tracer studies in animal models have also utilized deuterated Vitamin D2 to track its metabolic fate. In one such study, vitamin D-depleted mice were given deuterated Vitamin D2 to elucidate its tissue distribution and conversion to its active forms. These studies have provided valuable data on how Vitamin D2 is absorbed, distributed to various tissues, and metabolized.
Quantitative Insights from this compound Applications
The use of this compound as an internal standard has enabled the generation of precise quantitative data on Vitamin D2 metabolism. The following table summarizes representative data from studies that have employed this methodology.
| Analyte | Sample Matrix | Concentration Range (ng/mL) | Analytical Method | Reference |
| 25-hydroxyvitamin D2 | Serum | 1-100 | LC-MS/MS with Vitamin D3-d6 as internal standard | |
| 1α,25-dihydroxyvitamin D2 | Serum/Plasma | pg/mL range | LC-MS/MS with d6-1,25-(OH)2-D2 as internal standard | |
| Vitamin D2 | Serum | 2-200 | LC-MS/MS |
Experimental Corner: A Closer Look at the Methodology
The precise quantification of Vitamin D2 and its metabolites using this compound as an internal standard involves a meticulous experimental protocol. Below is a typical workflow:
Experimental Workflow for Vitamin D2 Metabolite Quantification using LC-MS/MS
Detailed Experimental Protocol:
-
Sample Preparation: A known amount of this compound internal standard is added to the biological sample (e.g., serum, plasma).
-
Protein Precipitation and Extraction: Proteins in the sample are precipitated, typically with a solvent like acetonitrile. The Vitamin D metabolites, along with the internal standard, are then extracted from the supernatant using liquid-liquid extraction or solid-phase extraction.
-
Derivatization (Optional): To enhance the ionization efficiency and sensitivity of detection for certain metabolites, a chemical derivatization step may be employed.
-
Liquid Chromatography (LC) Separation: The extracted and prepared sample is injected into a liquid chromatography system. The different Vitamin D metabolites and the internal standard are separated based on their chemical properties as they pass through a chromatography column.
-
Tandem Mass Spectrometry (MS/MS) Detection: As the separated compounds exit the LC column, they are ionized and enter the mass spectrometer. The instrument is set to specifically detect the mass-to-charge ratio of the target Vitamin D metabolites and the this compound internal standard.
-
Data Analysis: The peak areas of the endogenous Vitamin D metabolites are compared to the peak area of the known amount of the this compound internal standard. This ratio is used to calculate the precise concentration of the Vitamin D metabolites in the original sample.
The Metabolic Pathway of Vitamin D2
Vitamin D2, whether naturally occurring or deuterated, follows the same metabolic pathway to become active. The diagram below illustrates this process, highlighting the points at which quantification using this compound is crucial.
Vitamin D2 Metabolic Pathway
References
- 1. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sussex-research.com [sussex-research.com]
- 3. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of 25-Hydroxyvitamin D2 and D3 Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Vitamin D2-d6: A Procedural Guide for Laboratory Professionals
The proper management and disposal of Vitamin D2-d6 (Ergocalciferol-d6) is a critical component of laboratory safety and environmental responsibility. As a deuterated analog of Vitamin D2, its disposal protocol is governed by the toxicological properties of the parent compound, ergocalciferol. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste to ensure the safety of laboratory personnel and compliance with regulatory standards.
Due to its high toxicity, all forms of this compound waste, including pure compound, contaminated materials, and solutions, must be treated as hazardous chemical waste.[1][2] Under no circumstances should this material be disposed of in regular trash or down the drain.[2][3]
Key Safety and Disposal Information
The disposal procedures for this compound are dictated by the hazardous nature of ergocalciferol. The following table summarizes its key hazard classifications.
| Parameter | Classification | Reference |
| Hazard Class | 6.1 (Toxic Solid) | [2] |
| Hazard Statements | Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs through prolonged or repeated exposure. | |
| Signal Word | Danger | |
| UN Number | 2811 (Toxic Solid, Organic, N.O.S.) | |
| Disposal Method | Incineration by a licensed hazardous waste management company. |
Experimental Protocols: Step-by-Step Disposal Procedures
Adherence to the following protocols is essential for the safe management of all waste streams containing this compound.
Required Personal Protective Equipment (PPE)
Before initiating any disposal procedures, all personnel must be equipped with the appropriate PPE to prevent exposure.
-
Gloves: Chemical-resistant nitrile gloves are required.
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat must be worn to protect against skin contact.
-
Respiratory Protection: If there is a risk of aerosolizing the compound or generating dust, all handling of solid this compound must be conducted within a chemical fume hood. A NIOSH-approved respirator should be used in such scenarios.
Disposal of Solid this compound Waste
This category includes unused or expired pure compounds, contaminated weigh boats, spatulas, and contaminated PPE (e.g., gloves).
-
Segregation: Isolate all solid waste contaminated with this compound from other laboratory waste streams.
-
Containment: Place all solid waste into a dedicated, leak-proof, and sealable container made of a compatible material such as high-density polyethylene (HDPE).
-
Labeling: Clearly label the container with the words "Hazardous Waste ". The label must also include the full chemical name, "this compound (Ergocalciferol-d6)," and the appropriate hazard pictograms (e.g., skull and crossbones).
-
Storage: Store the sealed hazardous waste container in a designated and secure satellite accumulation area, away from incompatible materials. The container must remain closed except when adding waste.
-
Professional Disposal: Arrange for waste pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
Disposal of Liquid this compound Waste
This procedure applies to solutions containing this compound and any solvent rinsates from cleaning contaminated glassware.
-
Segregation: Collect all liquid waste containing this compound in a dedicated, leak-proof container designed for liquid hazardous waste. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.
-
Containment: Use a container with a secure, screw-top cap. The choice of solvent may impact the disposal route, so it is crucial to consult with your EHS department.
-
Labeling: Affix a "Hazardous Waste" label to the container. List all chemical constituents, including "this compound" and all solvents, with their approximate concentrations.
-
Storage: Store the liquid hazardous waste container within a secondary containment bin in a designated satellite accumulation area to prevent spills.
-
Professional Disposal: Contact your institution's EHS department to schedule a pickup for disposal by a licensed hazardous waste management company.
Disposal of Contaminated Sharps and Labware
This includes items such as needles, syringes, broken glassware, and pipettes that have come into contact with this compound.
-
Sharps: Dispose of all contaminated sharps immediately in a designated, puncture-resistant sharps container labeled as "Hazardous Waste" with the chemical contaminant identified.
-
Glassware: Contaminated, non-broken labware should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as liquid hazardous waste. After decontamination, the glassware can be washed for reuse. If the glassware is to be discarded, it should be placed in a designated container for broken glass after decontamination.
Disposal of Empty this compound Containers
Empty containers that held this compound must be decontaminated before disposal.
-
Decontamination: Triple-rinse the empty container with a solvent capable of removing the chemical residue (e.g., methanol or chloroform).
-
Rinsate Collection: The solvent rinsate from this process is considered hazardous waste and must be collected and disposed of as liquid hazardous waste.
-
Final Disposal: After triple-rinsing and allowing the container to air dry, deface or remove the original label. The decontaminated container may then be disposed of in the regular trash or recycled, depending on institutional policies.
Mandatory Visualizations
The following diagrams illustrate the procedural workflow for the proper disposal of this compound.
Caption: this compound Waste Disposal Workflow.
Caption: Decision Logic for this compound Waste.
References
Essential Safety and Logistical Information for Handling Vitamin D2-d6
For researchers, scientists, and drug development professionals, the safe handling and disposal of potent compounds like Vitamin D2-d6 (Ergocalciferol-d6) is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans to minimize risk and ensure a safe laboratory environment.
This compound is the deuterated form of Vitamin D2. While the deuteration is primarily for use as a tracer or internal standard in quantitative analysis, the compound's toxicity profile is comparable to that of Vitamin D2.[1] It is toxic if swallowed, inhaled, or in contact with skin and can cause organ damage through prolonged or repeated exposure.[2][3] Therefore, strict adherence to safety protocols is critical.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles or Full-Face Shield | Chemical splash-resistant safety glasses or goggles with side protection are required. A full-face shield is recommended if there is a potential for airborne dust.[2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile, neoprene, or other suitable plastic or rubber gloves should be worn. |
| Body Protection | Lab Coat, Apron, or Coveralls | A lab coat or other protective clothing is necessary to prevent skin contact. |
| Respiratory Protection | NIOSH-Certified Respirator | A NIOSH-certified (or equivalent) organic vapor/particulate respirator is necessary if ventilation is inadequate or when handling powdered forms that may generate dust. |
Operational Plan for Handling this compound
This section provides a step-by-step guide for the safe handling of this compound in a laboratory setting.
Experimental Protocol: Safe Handling of this compound
-
Preparation:
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Work in a designated area, preferably a chemical fume hood, to minimize inhalation exposure.
-
Gather all necessary PPE as outlined in the table above.
-
Assemble all required equipment and reagents before handling the compound.
-
-
Handling:
-
Put on all required PPE, ensuring gloves are intact and the respirator, if needed, has a proper seal.
-
Handle this compound in a manner that avoids the generation of dust.
-
When weighing, use a balance inside a fume hood or in a ventilated balance enclosure.
-
If the compound needs to be dissolved, add the solvent slowly to the solid to avoid splashing.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that came into contact with the compound using an appropriate cleaning agent.
-
Remove PPE carefully to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Properly dispose of all contaminated waste as described in the disposal plan below.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
